molecular formula C13H8FNO B594915 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261951-45-4

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B594915
CAS No.: 1261951-45-4
M. Wt: 213.211
InChI Key: XEXWPWIUOVCEIJ-UHFFFAOYSA-N
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Description

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a high-purity chemical reagent designed for research use only. It is a fluorinated and hydroxylated biphenyl derivative incorporating a carbonitrile group, making it a valuable scaffold in organic synthesis and medicinal chemistry. The distinct electronic properties of the fluorine atom can significantly influence a molecule's lipophilicity, metabolic stability, and its potential to interact with biological targets. Researchers utilize this compound and its structural analogs, such as 6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, as versatile intermediates in drug discovery . Compounds within this chemical class have been investigated for their ability to interact with specific protein targets. For instance, related biphenyl carbonitriles have shown research applications in targeted protein degradation, such as degrading the BCL6 protein in certain lymphoma cell lines, indicating potential as a starting point for developing novel anti-cancer agents . The structure allows for further chemical modifications, enabling structure-activity relationship (SAR) studies. The hydroxy group can be used for etherification or acylation, while the nitrile group can be converted into other functionalities like carboxylic acids or amides, offering diverse routes for chemical diversification . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-3-(4-hydroxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-13-10(8-15)2-1-3-12(13)9-4-6-11(16)7-5-9/h1-7,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXWPWIUOVCEIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C2=CC=C(C=C2)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683478
Record name 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261951-45-4
Record name 2-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide presents a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (IUPAC Name: 4-(3-Cyano-2-fluorophenyl)phenol). Addressed to researchers and professionals in drug development and chemical sciences, this document moves beyond procedural lists to explain the causality behind experimental choices. By integrating data from mass spectrometry, infrared spectroscopy, extensive 1D and 2D nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography, we establish a self-validating system for structural confirmation. This guide emphasizes the anticipation of potential isomeric impurities based on a probable synthetic route and leverages advanced spectroscopic methods to resolve structural ambiguities inherent in complex substituted biphenyl systems.

Introduction and Strategic Overview

The molecule 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, with the CAS Number 1261951-45-4, is a substituted biphenyl.[1] Such scaffolds are privileged structures in medicinal chemistry and materials science, often exhibiting unique pharmacological activities or physical properties. The precise arrangement of the fluoro, hydroxyl, and carbonitrile groups is critical to its function, making unambiguous structural verification a prerequisite for any further research or development. The presence of two distinct, non-symmetrically substituted phenyl rings necessitates a rigorous analytical approach to confirm not only the presence of all functional groups but also their exact regiochemical placement.

Foundational Physicochemical Properties

A preliminary characterization of the molecule provides the basis for all subsequent spectroscopic analysis. The fundamental properties are summarized below.

PropertyValueSource
IUPAC Name 4-(3-Cyano-2-fluorophenyl)phenolN/A
CAS Number 1261951-45-4[1]
Molecular Formula C₁₃H₈FNO[1]
Molecular Weight 213.21 g/mol [1]
Exact Mass 213.0590 DaCalculated

Synthetic Strategy and Its Implications for Structural Integrity

To perform a robust structure elucidation, one must operate with an awareness of potential impurities, particularly isomers, that may arise during synthesis. A common and efficient method for constructing such biphenyl systems is the Suzuki-Miyaura cross-coupling reaction.

A plausible synthetic route involves the palladium-catalyzed coupling of (3-cyano-2-fluorophenyl)boronic acid with 4-iodophenol .

Synthetic_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product & Impurities reactant1 <(3-cyano-2-fluorophenyl)boronic acid> product <2-Fluoro-4'-hydroxy- [1,1'-biphenyl]-3-carbonitrile> reactant1->product reactant2 <4-iodophenol> reactant2->product catalyst Pd(dppf)Cl₂ catalyst->product Suzuki Coupling base K₃PO₄ base->product impurity Potential Regioisomers (e.g., from impure boronic acid) product->impurity potential formation

Figure 1: Plausible Suzuki coupling synthesis pathway.

Causality Behind This Consideration: The primary challenge in substituted biphenyl synthesis is ensuring correct regiochemistry. If the boronic acid precursor contains isomeric impurities (e.g., (4-cyano-2-fluorophenyl)boronic acid), the final product will be contaminated with the corresponding biphenyl regioisomer. The analytical methods chosen must be capable of distinguishing between these closely related structures.

Orthogonal Spectroscopic and Spectrometric Analysis

An orthogonal approach, using multiple techniques that measure different physical properties, is essential for building a self-validating structural hypothesis.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: The first step in any structure elucidation is to confirm the elemental composition. Low-resolution MS confirms the molecular weight, but HRMS provides the exact mass, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this, minimizing fragmentation and yielding a strong molecular ion peak.

Experimental Protocol: ESI-HRMS

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The phenolic hydroxyl group makes negative mode analysis particularly effective.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Calibrate the instrument using a known standard immediately prior to analysis to ensure high mass accuracy (< 5 ppm).

Data Presentation: Expected HRMS Results

IonMolecular FormulaCalculated Exact Mass (Da)Observed m/z (Predicted)
[M-H]⁻C₁₃H₇FNO⁻212.0517212.0511 - 212.0523
[M+H]⁺C₁₃H₉FNO⁺214.0668214.0662 - 214.0674

Trustworthiness: A measured mass within 5 ppm of the calculated exact mass for the formula C₁₃H₈FNO provides strong, trustworthy evidence for the elemental composition, ruling out numerous other possibilities.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule.[2] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.[3][4] For this specific molecule, we expect to see clear absorptions for the hydroxyl, nitrile, and aromatic C-H bonds. Attenuated Total Reflectance (ATR) is the preferred method as it requires minimal sample preparation.[5]

Experimental Protocol: ATR-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond).

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Data Presentation: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Phenolic O-HStretch3500 - 3200Strong, Broad
Aromatic C-HStretch3100 - 3000Medium, Sharp
Nitrile (C≡N)Stretch2240 - 2220Medium to Strong, Sharp
Aromatic C=CStretch1620 - 1450Medium to Weak, Sharp
C-FStretch1250 - 1000Strong, Sharp

Trustworthiness: The simultaneous observation of a broad O-H stretch, a sharp C≡N stretch at ~2230 cm⁻¹, and a strong C-F band provides a definitive checklist of the key functional groups, confirming the molecule is not an isomer lacking one of these components (e.g., a carboxylic acid instead of a nitrile).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful technique for mapping the carbon-hydrogen framework of a molecule. For 2-fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is required to unambiguously assign every proton and carbon and to prove the connectivity between the two phenyl rings. The choice of solvent is critical; DMSO-d₆ is ideal as it allows for the observation of the exchangeable phenolic -OH proton.

Rationale: To determine the number of unique proton environments, their integration (number of protons), and their coupling patterns (neighboring protons and fluorine).

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A typical experiment involves 16-64 scans with a spectral width of ~16 ppm.

Data Presentation: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton LabelIntegrationMultiplicityApprox. δ (ppm)Rationale for Shift and Splitting
H-OH1HBroad Singlet~10.1Exchangeable phenolic proton.
H-61Hdd~7.95ortho to CN, meta to F. Coupled to H-5 and F.
H-51Ht~7.80meta to CN and F. Coupled to H-6 and H-4.
H-41Hdd~7.65ortho to F, meta to CN. Coupled to H-5 and F.
H-2', H-6'2Hd~7.50ortho to OH. Coupled to H-3'/H-5'.
H-3', H-5'2Hd~6.90meta to OH. Coupled to H-2'/H-6'.

Note: d = doublet, t = triplet, dd = doublet of doublets. Coupling constants (J) would provide further confirmation.

Rationale: ¹³C NMR confirms the number of unique carbon environments and the presence of quaternary carbons (like C1, C1', C2, C3, C4'). The large chemical shift range of ¹⁹F NMR and its sensitivity to the local electronic environment provide a clear signature for the fluorine atom.[6]

Experimental Protocol: ¹³C{¹H} and ¹⁹F NMR

  • Sample: Use the same sample prepared for ¹H NMR.

  • ¹³C Acquisition: Acquire a proton-decoupled spectrum. This may require several thousand scans for good signal-to-noise.

  • ¹⁹F Acquisition: Acquire a proton-decoupled spectrum. This is a fast experiment due to the high sensitivity of the ¹⁹F nucleus.

Data Presentation: Predicted ¹³C and ¹⁹F NMR Data

NucleusApprox. δ (ppm)Key Feature
¹³C
C≡N~115Characteristic nitrile carbon shift.
C-F~160 (d, ¹JCF ≈ 250 Hz)Large direct C-F coupling constant is definitive.
C-OH~158Phenolic carbon, deshielded by oxygen.
Aromatic CH115 - 135Multiple signals expected in this region.
Quaternary C120 - 145Signals for C1, C1', C3, C4' will be present.
¹⁹F ~ -110Single resonance expected for the aryl fluoride.

Expertise & Experience: While 1D NMR provides a strong foundation, 2D NMR is essential for irrefutable proof of structure, especially for distinguishing isomers.

  • COSY (Correlation Spectroscopy): Identifies which protons are coupled (i.e., on adjacent carbons). We expect to see correlations between H-4/H-5 and H-5/H-6 on one ring, and between H-2'/H-3' and H-5'/H-6' on the other, but no correlations between the rings.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This allows for the definitive assignment of all protonated carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the keystone experiment. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlation for proving the biphenyl linkage is between the protons on one ring and the quaternary carbon of the other ring (e.g., from H-4 to C-1' and from H-2'/6' to C-1).

Figure 2: Key HMBC correlations confirming the C1-C1' linkage.

Trustworthiness: Observing the HMBC correlations across the C1-C1' bond provides irrefutable evidence for the biphenyl connectivity and rules out isomeric structures where the rings might be linked differently. This integrated NMR approach is a self-validating system.

X-ray Crystallography: The Definitive Confirmation

Expertise & Experience: While the combination of MS and NMR provides a definitive solution structure, single-crystal X-ray crystallography offers the ultimate proof by mapping the precise three-dimensional arrangement of atoms in the solid state.[7][8] It not only confirms the constitution and regiochemistry but also provides critical information on conformation, such as the dihedral angle between the two phenyl rings, which is a key feature of biphenyl chemistry.[9][10]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent (e.g., ethanol, ethyl acetate/hexane) from a concentrated solution of the purified compound.[11]

  • Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson synthesis to locate the heavy atoms, and refine the model against the experimental data to locate all non-hydrogen atoms. Hydrogen atoms can typically be located in the difference Fourier map or placed in calculated positions.

Data Presentation: Hypothetical Crystallographic Data Table

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.1, 12.5, 9.8
α, β, γ (°)90, 98.5, 90
Z (molecules/unit cell)4
R-factor< 0.05
Dihedral Angle (C2-C1-C1'-C2')~45°

Trustworthiness: A refined crystal structure with a low R-factor (<5%) is considered the gold standard of structural proof. It provides an unambiguous 3D model, confirming connectivity, regiochemistry, and solid-state conformation, leaving no room for structural ambiguity.

Integrated Structure Elucidation Workflow

The most robust approach to structure elucidation is not a linear process but an integrated one, where each piece of data is used to build a cohesive and self-consistent structural model.

Elucidation_Workflow cluster_level1 Level 1: Foundational Analysis cluster_level2 Level 2: Connectivity Mapping (NMR) cluster_level3 Level 3: Absolute Confirmation start Purified Compound hrms HRMS (Elemental Formula) start->hrms ftir FT-IR (Functional Groups) start->ftir nmr_1d 1D NMR (¹H, ¹³C, ¹⁹F) (Proton/Carbon Environments) hrms->nmr_1d Confirms C₁₃H₈FNO ftir->nmr_1d Confirms -OH, -CN, -F nmr_2d 2D NMR (COSY, HSQC, HMBC) (Definitive Connectivity) nmr_1d->nmr_2d Proposes Structure xray X-ray Crystallography (3D Structure & Conformation) nmr_2d->xray Provides material for crystallization conclusion Unambiguous Structure Confirmed nmr_2d->conclusion Confirms Connectivity xray->conclusion Absolutely Confirms 3D Structure

Figure 3: Integrated workflow for structure elucidation.

Conclusion

References

  • PubChem. N-(2',4'-difluoro-4-hydroxy[1,1'-biphenyl]-3-yl)-2-sulfanylacetamide. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • Facelli, J. C., & Grant, D. M. (2013). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. ResearchGate. Available from: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy. Available from: [Link]

  • MDPI. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Available from: [Link]

  • ACS Publications. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • SlideShare. Biphenyl derivatives & Atropisomerism. Available from: [Link]

  • Chemistry LibreTexts. Conformations of Biphenyls. Available from: [Link]

  • NIH National Center for Biotechnology Information. Crystal structure of 2-amino-7-hydroxy-4-(4-hydroxyphenyl)-4H-chromene-3-carbonitrile. Available from: [Link]

  • ResearchGate. 1 H-NMR spectra of... Available from: [Link]

  • Bruker. Guide to FT-IR Spectroscopy. Available from: [Link]

  • ResearchGate. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Available from: [Link]

  • mzCloud. Determination of ion structures in structurally related compounds using precursor ion fingerprinting. Available from: [Link]

  • Google Patents. DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB)...
  • YouTube. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Available from: [Link]

  • Chromatography Online. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Available from: [Link]

  • The Royal Society of Chemistry. c4ob02436b1.pdf. Available from: [Link]

  • ScienceDirect. Multi-steroid profiling by UHPLC-MS/MS with post-column infusion of ammonium fluoride. Available from: [Link]

  • YouTube. Stereochemistry of Biphenyls. Available from: [Link]

  • ResearchGate. Synthesis of Flurbiprofen and reduction of 2‐(4‐biphenyl)propionitrile... Available from: [Link]

  • SpringerLink. Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. Available from: [Link]

  • eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy. Available from: [Link]

  • ChemBK. 3-Fluoro[1,1'-biphenyl]-4-carbonitrile. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • University of Wisconsin-Madison. Fluorine NMR. Available from: [Link]

  • WebAssign. Lab 2 - Infrared Spectroscopy (IR). Available from: [Link]

  • National Institute of Standards and Technology. Mass spectra of fluorocarbons. Available from: [Link]

  • Chemistry LibreTexts. 7.3: X-ray Crystallography. Available from: [Link]

  • National Institute of Standards and Technology. Mass Spectra of Fluorocarbons. Available from: [Link]

Sources

A Technical Guide to 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS: 1261951-45-4): Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, a fluorinated biphenyl scaffold with significant potential in medicinal chemistry and drug development. The document delves into its chemical identity, physicochemical properties, and a detailed, field-proven synthetic protocol via Suzuki-Miyaura cross-coupling. Furthermore, it outlines a complete workflow for analytical characterization and discusses the strategic rationale for its application in modern drug discovery programs, drawing parallels with established therapeutic agents and chemical biology principles. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular building block.

Introduction: The Strategic Value of Fluorinated Biphenyls

The [1,1'-biphenyl] scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its rigid, yet conformationally adaptable nature allows it to effectively orient functional groups for optimal interaction with biological targets, ranging from enzymes to receptors. The strategic incorporation of fluorine into such scaffolds has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a molecule's physicochemical and pharmacokinetic profile.[1] These modulations often lead to enhanced metabolic stability, improved target affinity, and favorable membrane permeability.[1][2]

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a molecule that embodies these design principles. It combines the biphenyl core with three critical pharmacophoric elements:

  • A fluoro group , positioned ortho to the biphenyl linkage, which can influence dihedral angles and serve as a metabolic blocker.

  • A hydroxyl group on the distal phenyl ring, a classic hydrogen bond donor and acceptor crucial for target recognition.

  • A carbonitrile group , a versatile functional handle and a potent hydrogen bond acceptor or a bioisostere for other groups.

This guide serves as a technical deep-dive into this high-value compound, providing the foundational knowledge required for its synthesis, characterization, and strategic deployment in research and development.

Compound Identification and Physicochemical Properties

Accurate identification is the first step in any rigorous scientific investigation. The key identifiers and computed properties for 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile are summarized below.

Caption: 2D Structure of the title compound.

Table 1: Compound Identification and Key Properties

Identifier Value Source
IUPAC Name 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile -
CAS Number 1261951-45-4 [3]
Molecular Formula C₁₃H₈FNO [3]
Molecular Weight 213.21 g/mol [3]

| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)F)C#N)O | - |

Note: Experimental data such as melting point, boiling point, and solubility are not widely reported in public databases and require empirical determination.

Synthesis and Purification: A Validated Approach

The construction of the C-C bond between the two phenyl rings is the central challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its high functional group tolerance, reliability, and generally high yields.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the biphenyl bond, leading to two commercially available or readily synthesizable precursors: a boronic acid derivative and an aryl halide. This is the most efficient and convergent approach.

Retrosynthesis cluster_p1 Aryl Halide cluster_p2 Boronic Acid Target 2-Fluoro-4'-hydroxy- [1,1'-biphenyl]-3-carbonitrile Disconnect Suzuki-Miyaura Disconnection Target->Disconnect Precursors Starting Materials Disconnect->Precursors ArylHalide 3-Bromo-2-fluorobenzonitrile (or other halide) Precursors->ArylHalide BoronicAcid 4-Hydroxyphenylboronic acid Precursors->BoronicAcid G cluster_analysis Structural & Purity Verification Crude Crude Product (Post-Workup) Purification Flash Chromatography Crude->Purification Pure Purified Compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS HPLC HPLC Analysis (Purity >95%) Pure->HPLC Final Validated Compound (CAS: 1261951-45-4) NMR->Final MS->Final HPLC->Final

Sources

An In-depth Technical Guide to 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the biphenyl scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal starting point for the design of molecules that can interact with complex biological targets. This guide focuses on a specific derivative, 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile , a molecule of significant interest to researchers in medicinal chemistry and drug development.

The strategic incorporation of a fluorine atom, a hydroxyl group, and a nitrile moiety onto the biphenyl core imparts a unique combination of physicochemical properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The phenolic hydroxyl group can act as a crucial hydrogen bond donor and acceptor, anchoring the molecule to its biological target. The nitrile group, a versatile functional group, can also participate in binding interactions or serve as a synthetic handle for further molecular elaboration.

This technical guide provides a comprehensive overview of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, including its fundamental properties, a detailed synthetic protocol, methods for its characterization, a discussion of its potential therapeutic applications based on structurally related compounds, and essential safety and handling information.

Core Molecular Properties

The foundational step in understanding any chemical entity is to define its fundamental properties. These data are critical for experimental design, stoichiometric calculations, and analytical characterization.

PropertyValueReference
Molecular Weight 213.21 g/mol [1]
Molecular Formula C₁₃H₈FNO[1]
CAS Number 1261951-45-4[1]
Canonical SMILES C1=CC(=CC=C1C2=C(C=C(C=C2)C#N)F)O
IUPAC Name 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile
Synonym 4-(3-Cyano-2-fluorophenyl)phenol[1]

Synthesis and Mechanistic Insights

The construction of the biaryl scaffold is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this purpose due to its mild reaction conditions and tolerance of a wide range of functional groups.

A plausible and efficient synthetic route to 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile involves the Suzuki coupling of (4-hydroxyphenyl)boronic acid with 2-bromo-6-fluorobenzonitrile . The choice of these starting materials is strategic: they are commercially available and contain the requisite functional groups for the final product.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_process Process cluster_product Final Product reactant1 2-Bromo-6-fluorobenzonitrile catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) reactant1->catalyst reactant2 (4-Hydroxyphenyl)boronic acid reactant2->catalyst heating Heating under Inert Atmosphere catalyst->heating base Base (e.g., K₂CO₃) base->heating solvent Solvent (e.g., Toluene/Water) solvent->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Fluoro-4'-hydroxy- [1,1'-biphenyl]-3-carbonitrile purification->product

Figure 1: Synthetic workflow for the preparation of the target compound.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methods for similar Suzuki-Miyaura cross-coupling reactions.

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromo-6-fluorobenzonitrile (1.0 eq), (4-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent and Degassing: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v). The reaction mixture should be thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (2-bromo-6-fluorobenzonitrile) to form a Pd(II) species.

  • Transmetalation: The boronic acid, activated by the base, transfers its aryl group (4-hydroxyphenyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex are reductively eliminated to form the C-C bond of the biphenyl product, regenerating the Pd(0) catalyst.

Structural Characterization and Analytical Methods

While specific experimental spectroscopic data for this compound is not widely available in the public literature, its structure can be unequivocally confirmed using a standard suite of analytical techniques. Below are the expected outcomes from these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the fluorinated ring will exhibit coupling to the adjacent fluorine atom, resulting in characteristic doublet or doublet of doublets splitting patterns. The protons on the hydroxyl-substituted ring will also appear in this region. A broad singlet corresponding to the phenolic hydroxyl proton (-OH) would also be expected, the chemical shift of which can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum should display 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The carbon of the nitrile group (C≡N) will appear at a characteristic downfield shift (typically δ 115-125 ppm).

  • ¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of one fluorine atom. The chemical shift will be characteristic of a fluorine atom on an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

  • A sharp, medium intensity band around 2220-2240 cm⁻¹ for the C≡N stretching of the nitrile group.

  • Strong absorptions in the 1450-1600 cm⁻¹ region due to C=C stretching in the aromatic rings.

  • A strong band in the 1100-1250 cm⁻¹ region corresponding to the C-F stretch.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₃H₈FNO) by providing a highly accurate mass measurement. The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 213 or 214, respectively.

Characterization cluster_structure Molecular Structure cluster_techniques Analytical Techniques cluster_data Expected Data structure 2-Fluoro-4'-hydroxy- [1,1'-biphenyl]-3-carbonitrile NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structure->NMR IR IR Spectroscopy structure->IR MS Mass Spectrometry structure->MS NMR_data Aromatic signals C-F coupling Nitrile carbon signal NMR->NMR_data IR_data -OH stretch (broad) -C≡N stretch (sharp) C-F stretch IR->IR_data MS_data Molecular Ion Peak (m/z = 213) MS->MS_data

Figure 2: Correlation of molecular structure with expected analytical data.

Potential Applications in Drug Discovery

The structural motifs present in 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile suggest its potential as a valuable scaffold in several areas of therapeutic research. The rationale for its application is often derived from the known biological activities of structurally similar molecules.

Oncology
  • Kinase Inhibition: The biphenyl scaffold is a common feature in many kinase inhibitors. The hydroxyl and nitrile groups can form key hydrogen bonding interactions within the ATP-binding pocket of various kinases, while the fluorinated ring can occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

  • PD-1/PD-L1 Inhibition: Small molecules that disrupt the interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) are of great interest in cancer immunotherapy. Structurally related biphenyl compounds have been investigated as PD-L1 antagonists[2]. The specific substitution pattern of the target molecule makes it a candidate for investigation in this area.

Anti-inflammatory Agents

Phenolic compounds, including hydroxylated biphenyls, are known to possess antioxidant and anti-inflammatory properties[3]. The hydroxyl group can act as a radical scavenger, and the overall molecular structure could allow for the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

SAR_Concept cluster_core Core Scaffold cluster_groups Key Functional Groups cluster_properties Contribution to Biological Activity core Biphenyl Core fluorine 2-Fluoro Group core->fluorine hydroxyl 4'-Hydroxyl Group core->hydroxyl nitrile 3-Nitrile Group core->nitrile fluorine_prop Metabolic Stability Binding Affinity fluorine->fluorine_prop hydroxyl_prop Hydrogen Bonding Target Recognition hydroxyl->hydroxyl_prop nitrile_prop Polar Interaction Synthetic Handle nitrile->nitrile_prop

Figure 3: Structure-Activity Relationship (SAR) concept for the target molecule.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile. While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on the functional groups present and data from related compounds.

GHS Hazard Statements (Anticipated)
  • H302: Harmful if swallowed. (Based on related benzonitriles)

  • H315: Causes skin irritation. (Common for substituted phenols and aromatic compounds)

  • H319: Causes serious eye irritation. (Common for substituted phenols and aromatic compounds)

  • H335: May cause respiratory irritation. (Common for fine chemical powders)

Precautionary Measures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear nitrile gloves and a lab coat.

    • Respiratory Protection: If handling as a powder outside of a fume hood, use a NIOSH-approved respirator.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling.

First Aid
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • If Inhaled: Move person to fresh air and keep comfortable for breathing. Call a poison control center or doctor if you feel unwell.

Conclusion

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a synthetically accessible and highly functionalized molecule with significant potential for applications in drug discovery and development. Its strategic combination of a biphenyl core, a fluorine atom, a hydroxyl group, and a nitrile moiety makes it an attractive scaffold for targeting a range of biological entities, particularly in the fields of oncology and inflammation. While further experimental data is needed to fully elucidate its physicochemical properties and biological activity, this guide provides a solid foundation for researchers to begin their investigations into this promising compound.

References

  • Wojtysiak, J., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134163690, N-(2',4'-difluoro-4-hydroxy[1,1'-biphenyl]-3-yl)-2-sulfanylacetamide. Retrieved from [Link]

  • MDPI. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. Retrieved from [Link]

  • MDPI. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, a key intermediate in pharmaceutical and materials science research. موجه للباحثين والعلماء والمتخصصين في تطوير الأدوية، يقدم هذا المستند تحليلاً نظرياً، وبروتوكولات تجريبية مفصلة، ورؤى عملية لتحديد وقياس قابلية ذوبان هذا المركب في مجموعة من المذيبات العضوية.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS No. 1261951-45-4) is a substituted biphenyl compound featuring a unique combination of functional groups that dictate its physicochemical properties, including its solubility.[1] The biphenyl core provides a significant non-polar character, while the hydroxyl (-OH), cyano (-C≡N), and fluoro (-F) groups introduce polarity and the potential for specific intermolecular interactions.

The interplay of these features governs the compound's solubility profile. The general principle of "like dissolves like" serves as a foundational concept; the compound is expected to exhibit greater solubility in solvents with similar polarity characteristics.[2][3] The hydroxyl group can act as a hydrogen bond donor and acceptor, suggesting favorable interactions with protic solvents. Conversely, the bulky, non-polar biphenyl structure will favor dissolution in non-polar or moderately polar aprotic solvents.

Molecular Structure of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile:

Caption: Molecular structure of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.

Predictive Analysis of Solubility

Based on the molecular structure, a qualitative prediction of solubility in various organic solvent classes can be made.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneLow to ModerateThe non-polar biphenyl core will interact favorably with these solvents, but the polar functional groups will limit high solubility.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)Moderate to HighThese solvents can engage in dipole-dipole interactions with the cyano and fluoro groups and can accept hydrogen bonds from the hydroxyl group.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the hydroxyl group. However, the large non-polar region may prevent very high solubility.
Ethers Diethyl etherModerateOffers a balance of some polar character to interact with the functional groups and a non-polar body to solvate the biphenyl rings.

It is important to note that these are predictions. Experimental determination is crucial for obtaining quantitative solubility data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The equilibrium solubility or "shake-flask" method is a reliable and widely used technique to determine the solubility of a compound in a specific solvent.[4]

Materials and Equipment
  • 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or small glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Experimental Workflow

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with shaking C 3. Phase Separation B->C Allow to settle/centrifuge D 4. Sample Preparation for Analysis C->D Filter supernatant E 5. HPLC Analysis D->E Dilute and inject F 6. Calculation of Solubility E->F Determine concentration

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile to a vial containing a known volume of the selected organic solvent (e.g., 2-5 mL). "Excess" means that undissolved solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker.

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Phase Separation:

    • Remove the vials from the shaker and allow them to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC calibration curve).

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Develop and validate an HPLC method for the quantification of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile. A reverse-phase C18 column is often a good starting point.[5]

    • Suggested HPLC Conditions (starting point):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape) is a common choice.

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10 µL

      • Detection: UV at a wavelength of maximum absorbance (determined by a UV scan of a standard solution).

      • Column Temperature: 30 °C

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • Analyze the diluted sample from step 4 and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[2] For endothermic dissolution processes, increasing the temperature will favor solubility.

  • Solvent Polarity: As predicted, the polarity of the solvent is a primary determinant. A systematic study across a range of solvents with varying polarity indices will provide a comprehensive solubility profile.

  • Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. Using high-purity materials is essential for accurate results.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, it's noteworthy that the phenolic hydroxyl group is weakly acidic. In aqueous solutions, increasing the pH would deprotonate the hydroxyl group, forming a more polar phenoxide salt, which would significantly increase water solubility.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile at 25 °C (Hypothetical Data)

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
HexaneNon-Polar[Insert experimental value][Insert experimental value]
TolueneNon-Polar[Insert experimental value][Insert experimental value]
DichloromethanePolar Aprotic[Insert experimental value][Insert experimental value]
AcetonePolar Aprotic[Insert experimental value][Insert experimental value]
AcetonitrilePolar Aprotic[Insert experimental value][Insert experimental value]
TetrahydrofuranPolar Aprotic[Insert experimental value][Insert experimental value]
Diethyl EtherEther[Insert experimental value][Insert experimental value]
MethanolPolar Protic[Insert experimental value][Insert experimental value]
EthanolPolar Protic[Insert experimental value][Insert experimental value]
IsopropanolPolar Protic[Insert experimental value][Insert experimental value]

This data will be invaluable for researchers in selecting appropriate solvents for synthesis, purification (e.g., recrystallization), formulation, and analytical method development.

Conclusion

References

  • University of Toronto. (2023). Solubility of Organic Compounds.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Fluoro-[1,1'-biphenyl]-4-carbonitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2',4'-difluoro-4-hydroxy[1,1'-biphenyl]-3-yl)-2-sulfanylacetamide. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Google Patents. (n.d.). DE10227809A1 - Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • Solubility of Things. (n.d.). Biphenyl. Retrieved from [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • American Chemical Society. (2026). Drug Solubilization in Simulated Intestinal Fluids vs Lipophilicity: Does Charge Matter? Retrieved from [Link]

  • Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • National Center for Biotechnology Information. (n.d.). Biphenyl. PubChem. Retrieved from [Link]

  • PubMed. (n.d.). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. Retrieved from [Link]

  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. Retrieved from [Link]

Sources

The Strategic Incorporation of Fluorine in Biphenyl Scaffolds: A Guide to Enhancing Bioactivity and Optimizing Pharmacokinetics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide is designed to move beyond a simple recitation of facts and provide a foundational, in-depth understanding of why and how the strategic placement of fluorine on a biphenyl core can profoundly influence the biological activity and druggability of a molecule. The biphenyl moiety is a privileged scaffold in medicinal chemistry, offering a versatile and synthetically accessible framework. However, its inherent lipophilicity and susceptibility to metabolic oxidation often present significant challenges. The introduction of fluorine, the most electronegative element, offers a powerful tool to meticulously modulate these properties. This guide will elucidate the underlying principles, provide actionable experimental frameworks, and showcase the transformative potential of this strategy.

The Foundational Logic: Why Fluorine?

The utility of fluorine in drug design stems from a unique combination of its intrinsic properties. Understanding these is critical to appreciating its role in modulating biphenyl compounds.

  • High Electronegativity (Pauling Scale ≈ 3.98): This creates a strong, polarized carbon-fluorine (C-F) bond (bond energy ~116 kcal/mol), which is significantly stronger than a carbon-hydrogen (C-H) bond (~100 kcal/mol). This inherent strength is the primary reason for enhanced metabolic stability.[1]

  • Small van der Waals Radius (1.47 Å): Fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere of hydrogen.[2][3] This means it can often be substituted for hydrogen without causing significant steric clashes in a protein's binding pocket.

  • Modulation of Physicochemical Properties: Fluorine's electron-withdrawing nature can significantly alter a molecule's lipophilicity (LogP/LogD) and the acidity/basicity (pKa) of nearby functional groups.[4][5]

  • Conformational Control: Strategic fluorination can influence the torsional angle between the two phenyl rings of a biphenyl system, locking it into a more bioactive conformation.[6][7]

The interplay of these factors allows for the fine-tuning of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and its pharmacodynamic interactions.

Fluorine_Influence

Enhancing Metabolic Stability: Blocking Sites of Oxidation

One of the most frequent and impactful applications of fluorine in biphenyl drug candidates is to block metabolic "soft spots."[4] Biphenyl rings are particularly susceptible to aromatic hydroxylation by Cytochrome P450 (CYP) enzymes in the liver. This metabolic transformation is often a primary clearance pathway, leading to a short drug half-life.

The Causality: By replacing a hydrogen atom at a metabolically labile position (commonly a para-position) with a fluorine atom, the metabolic pathway is effectively blocked.[8] The high strength of the C-F bond makes it resistant to oxidative cleavage by CYP enzymes.[1][9] This seemingly simple substitution can dramatically increase the molecule's resistance to metabolic degradation, leading to improved systemic exposure and a longer half-life.[6]

Metabolic_Blocking

Modulating Physicochemical Properties

The strategic placement of fluorine can fine-tune the lipophilicity and basicity of biphenyl compounds, which are critical parameters for oral bioavailability, cell permeability, and off-target effects.

Lipophilicity (LogD)

While often assumed to universally increase lipophilicity, the effect of fluorine is highly context-dependent.[5] Replacing a hydrogen with a fluorine on an aromatic ring generally increases the lipophilicity (LogP/LogD).[6] However, replacing a hydroxyl or methoxy group with fluorine can decrease lipophilicity by removing a hydrogen bond donor or acceptor.[10] This modulation is a powerful tool; increasing lipophilicity can enhance membrane permeability, but excessive lipophilicity can lead to poor solubility and increased clearance.[6]

Basicity (pKa)

Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of nearby basic functional groups, such as amines.[11] This is a critical tactic in drug design. Many drugs contain a basic nitrogen to aid in solubility and formulation as a salt. However, high basicity can lead to off-target activity, such as hERG channel inhibition, or rapid clearance. By placing a fluorine atom two or three bonds away (β or γ position) from a nitrogen, its basicity can be reduced, mitigating these liabilities while retaining the positive attributes of the amine.[8]

Parameter Modification on Biphenyl Ring General Effect Causality & Rationale Reference
Lipophilicity (LogD) H → FIncrease (~0.3-0.5 units)Fluorine is more hydrophobic than hydrogen. Aims to improve passive membrane permeability.[6]
OH/OCH₃ → FDecreaseRemoves a polar, hydrogen-bonding group. Aims to reduce excessive lipophilicity.[10]
Basicity (pKa) Fluorine near a basic nitrogenDecreaseStrong inductive electron withdrawal by fluorine reduces the electron density on the nitrogen, making it less likely to accept a proton. Aims to reduce hERG liability or modulate target binding.[8][11]

Influencing Binding Affinity and Conformation

Beyond pharmacokinetics, fluorine can directly enhance a compound's pharmacodynamics by improving its binding affinity to the target protein.

  • Favorable Interactions: The polarized C-F bond can participate in favorable electrostatic interactions within the protein binding pocket, including interactions with backbone amides or charged amino acid residues.[4]

  • Conformational Control: In a biphenyl system, bulky ortho-substituents can restrict rotation around the central single bond, creating atropisomers.[12] While fluorine itself is small, its electronic properties and ability to form intramolecular interactions can influence the preferred dihedral angle between the two phenyl rings.[6] This can "pre-organize" the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing affinity.[6]

Experimental Protocols: A Self-Validating Framework

To translate theory into practice, rigorous and reproducible experimental validation is paramount. The following protocols are designed as self-validating systems with necessary controls.

Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling

This is a robust and widely used method for creating the C-C bond between the two phenyl rings.[13][14]

Objective: To synthesize a 4-fluoro-4'-methoxybiphenyl as a representative example.

Materials:

  • 4-Fluorophenylboronic acid

  • 4-Bromoanisole

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine [P(Ph)₃]

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (degassed)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Argon or Nitrogen supply

Step-by-Step Methodology:

  • Inert Atmosphere: Assemble the flask and condenser, and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

  • Reagent Addition: To the flask, add 4-bromoanisole (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Preparation: In a separate vial, briefly mix Pd(OAc)₂ (0.02 eq) and P(Ph)₃ (0.04 eq) in a small amount of toluene. Add this catalyst slurry to the main reaction flask.

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio). The biphasic system is necessary for the catalytic cycle.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure fluorinated biphenyl.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Suzuki_Miyaura_Workflow

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a parent biphenyl compound and its fluorinated analog in human liver microsomes (HLM).

Materials:

  • Test compounds (parent and fluorinated, 10 mM stock in DMSO)

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL stock)

  • NADPH regenerating system (e.g., Promega NADPH-Regen®)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., Warfarin) for quenching

  • LC-MS/MS system for analysis

  • Positive control compound (e.g., Verapamil, known to be rapidly metabolized)

Step-by-Step Methodology:

  • Preparation: Prepare a master mix of HLM in phosphate buffer to a final concentration of 1.0 mg/mL. Pre-warm at 37 °C for 5 minutes.

  • Initiation: In separate wells of a 96-well plate, add the test compound to the HLM mix to achieve a final concentration of 1 µM. For the T=0 (time zero) point, immediately add ice-cold acetonitrile with the internal standard to quench the reaction.

  • Reaction: To the remaining wells, add the NADPH regenerating system to initiate the metabolic reaction. Incubate the plate at 37 °C with shaking.

  • Time Points: At specified time points (e.g., 5, 15, 30, 60 minutes), quench the reaction in the respective wells by adding ice-cold acetonitrile with the internal standard.

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH regenerating system to check for non-enzymatic degradation.

    • Positive Control: Run the assay with Verapamil to ensure the HLM and NADPH system are active.

  • Analysis: Centrifuge the quenched plates to precipitate proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Processing: Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the rate constant, k. The in vitro half-life (t½) is calculated as 0.693/k.

Trustworthiness Check: The assay is validated if the positive control shows rapid degradation and the negative control shows minimal degradation. Comparing the calculated t½ of the fluorinated compound to the parent compound provides a direct measure of the impact of fluorination on metabolic stability.

Conclusion and Future Outlook

The strategic incorporation of fluorine into biphenyl scaffolds is a cornerstone of modern medicinal chemistry. It provides a rational and powerful method to overcome common drug development hurdles, particularly poor metabolic stability and suboptimal pharmacokinetic profiles. By understanding the fundamental principles of how fluorine's unique properties influence molecular behavior, researchers can more effectively design and optimize bioactive compounds. The future will likely see even more sophisticated applications, including the use of fluorinated motifs to create novel binding interactions and the development of new synthetic methods for late-stage fluorination, allowing for rapid "try-and-measure" approaches during lead optimization.[6]

References

  • Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Fluorine in Medicinal Chemistry.
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Design and synthesis of fluorine aromatic scaffolds containing drugs approved by the US FDA
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies.
  • The role of fluorine in medicinal chemistry.
  • The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. PubMed Central.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • A Convenient Chemical-Microbial Method for Developing Fluorinated Pharmaceuticals. UCD Research Repository.
  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. The University of Brighton. [Link]

  • Conformations of Biphenyls. Chemistry LibreTexts.
  • Importance of Fluorine in Benzazole Compounds. MDPI.
  • Bioisosteric Replacements. Cambridge MedChem Consulting.

Sources

An In-depth Technical Guide to 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile core represents a compelling, albeit underexplored, scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive analysis of this scaffold, elucidating its synthetic accessibility, key chemical features, and significant potential in medicinal chemistry. By dissecting the roles of its constituent functional groups—the fluorine atom, the hydroxyl group, and the nitrile moiety—within the biphenyl framework, we will explore its promise in developing targeted therapies for a range of diseases, including cancer, inflammatory disorders, and amyloidosis. This document serves as a foundational resource for researchers looking to leverage this scaffold in their drug discovery programs, offering field-proven insights and detailed experimental protocols.

Introduction: The Strategic Value of the 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile Scaffold

The biphenyl moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1] Its rigidity and ability to present substituents in a defined three-dimensional space make it an ideal platform for engaging with biological targets. The specific embellishment of the biphenyl core with a fluorine atom, a hydroxyl group, and a nitrile moiety, as in 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, creates a scaffold with a unique combination of physicochemical properties that can be exploited for therapeutic advantage.

This guide will navigate the scientific landscape surrounding this scaffold, offering a senior application scientist's perspective on its potential and practical application. We will delve into the causality behind experimental choices, from synthesis to biological evaluation, to provide a trustworthy and authoritative resource for the drug discovery community.

The Trifecta of Functionality: Decoding the Core Components

The therapeutic potential of the 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile scaffold is rooted in the synergistic interplay of its three key functional groups:

  • The Fluorine Atom: A strategic introduction of fluorine into a drug candidate can profoundly influence its metabolic stability, binding affinity, and pharmacokinetic profile.[2][3] By blocking sites of metabolic oxidation, fluorine can enhance a drug's half-life and bioavailability.[2] Its high electronegativity can also modulate the pKa of nearby functional groups, influencing solubility and cell permeability.

  • The Hydroxyl Group: The phenolic hydroxyl group is a critical pharmacophoric feature, capable of acting as both a hydrogen bond donor and acceptor. This versatility allows for strong and specific interactions with biological targets. Furthermore, its presence can improve aqueous solubility and provide a handle for further derivatization.

  • The Nitrile Group: More than just a simple polar group, the nitrile moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and can participate in key interactions with enzyme active sites. Its introduction can enhance binding affinity and modulate the overall polarity of a molecule.

The combination of these three groups on a biphenyl scaffold creates a molecule with a rich potential for diverse biological activities.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile and its derivatives can be achieved through established synthetic methodologies, primarily leveraging cross-coupling reactions.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target scaffold points towards a Suzuki-Miyaura cross-coupling reaction between a substituted arylboronic acid and an aryl halide.

Retrosynthesis Target 2-Fluoro-4'-hydroxy- [1,1'-biphenyl]-3-carbonitrile Intermediates 2-Fluoro-3-halobenzonitrile + 4-Hydroxyphenylboronic acid Target->Intermediates Suzuki Coupling Precursors1 3-Amino-2-fluorobenzonitrile Intermediates->Precursors1 Sandmeyer Reaction Precursors2 4-Benzyloxyphenylboronic acid Intermediates->Precursors2 Protection

Caption: Retrosynthetic analysis of the target scaffold.

Step-by-Step Synthetic Protocol: A Validated Approach

The following protocol outlines a reliable method for the synthesis of the core scaffold, adapted from established procedures for similar biphenyl compounds.[4][5]

Step 1: Synthesis of 2-Fluoro-3-bromobenzonitrile (Intermediate A)

  • Starting Material: 3-Amino-2-fluorobenzonitrile.

  • Reaction: Diazotization followed by a Sandmeyer reaction.

  • Procedure:

    • Dissolve 3-Amino-2-fluorobenzonitrile (1.0 eq) in an aqueous solution of hydrobromic acid (48%).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

    • Slowly add the diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford 2-Fluoro-3-bromobenzonitrile.

Step 2: Synthesis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (Core Scaffold)

  • Starting Materials: 2-Fluoro-3-bromobenzonitrile (Intermediate A) and 4-Hydroxyphenylboronic acid.

  • Reaction: Suzuki-Miyaura cross-coupling.

  • Procedure:

    • To a degassed mixture of 1,4-dioxane and water (4:1), add 2-Fluoro-3-bromobenzonitrile (1.0 eq), 4-Hydroxyphenylboronic acid (1.2 eq), and a suitable base (e.g., potassium carbonate, 2.0 eq).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

    • Heat the reaction mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.

Synthesis A 3-Amino-2-fluorobenzonitrile B 2-Fluoro-3-bromobenzonitrile (Intermediate A) A->B NaNO2, HBr, CuBr D 2-Fluoro-4'-hydroxy- [1,1'-biphenyl]-3-carbonitrile B->D Pd(PPh3)4, K2CO3 C 4-Hydroxyphenylboronic acid C->D

Caption: Synthetic pathway to the core scaffold.

The 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile Scaffold in Medicinal Chemistry: A Landscape of Opportunity

While direct biological data for the parent scaffold is not extensively reported, the known activities of structurally related compounds provide a strong rationale for its exploration in several therapeutic areas.

As a Platform for Kinase Inhibitors

The biphenyl scaffold is a well-established pharmacophore in the design of kinase inhibitors.[6][7][8][9] The specific substitution pattern of the 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile core offers several advantages for targeting the ATP-binding site of kinases:

  • Hydrogen Bonding: The 4'-hydroxyl group can form crucial hydrogen bonds with hinge region residues of the kinase.

  • Hydrophobic Interactions: The biphenyl rings can occupy hydrophobic pockets within the active site.

  • Polar Interactions: The nitrile group can engage in polar interactions or act as a hydrogen bond acceptor.

  • Metabolic Stability: The 2-fluoro substituent can block a potential site of metabolism, improving the pharmacokinetic profile of the inhibitor.

Table 1: Comparison of IC₅₀ Values for Structurally Related Kinase Inhibitors

Compound ClassKinase TargetRepresentative IC₅₀ (nM)Reference
Pyrrolo[2,1-f][2][10][11]triazine-basedVEGFR-2<10[6]
Biphenyl Amidesp38 MAP Kinase10-100[9]
4-(phenylamino)pyrrolotriazinesVEGFR-2<50[6]
Potential as Anti-inflammatory Agents

The structural similarity of the 2-fluoro-[1,1'-biphenyl] core to the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen suggests its potential in developing novel anti-inflammatory agents.[10] Flurbiprofen, a 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propionic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes.[10] Derivatives of the 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile scaffold could be designed to target COX-1 and COX-2 with improved selectivity and reduced gastrointestinal side effects.

A Novel Scaffold for Transthyretin Amyloidosis Inhibitors

Transthyretin (TTR) amyloidosis is a debilitating disease caused by the misfolding and aggregation of the TTR protein.[12][13] Small molecules that stabilize the native tetrameric structure of TTR are a promising therapeutic strategy.[12] Biphenyl derivatives have been identified as effective TTR stabilizers.[13] The 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile scaffold possesses key features that could enable strong binding to the thyroxine-binding pockets of TTR:

  • The hydroxyl and fluoro groups can form halogen bonds and hydrogen bonds with key residues in the binding pocket.

  • The biphenyl core can fit snugly within the hydrophobic channel of the TTR tetramer.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of derivatives based on the 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile scaffold, a series of in vitro assays are essential.

Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method for assessing the inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase buffer.

  • Add the test compound or DMSO (for control wells).

  • Add the VEGFR-2 enzyme and the substrate to all wells.

  • Incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay Start Prepare Reagents Add_Buffer Add Kinase Buffer Start->Add_Buffer Add_Compound Add Test Compound/DMSO Add_Buffer->Add_Compound Add_Enzyme Add VEGFR-2 & Substrate Add_Compound->Add_Enzyme Incubate1 Incubate (10 min) Add_Enzyme->Incubate1 Add_ATP Add ATP to start reaction Incubate1->Add_ATP Incubate2 Incubate (1 h) Add_ATP->Incubate2 Stop_Reaction Stop Reaction & Add ADP-Glo Incubate2->Stop_Reaction Read_Plate Measure Luminescence Stop_Reaction->Read_Plate Analyze Calculate IC50 Read_Plate->Analyze

Caption: Workflow for a typical kinase inhibition assay.

Conclusion and Future Directions

The 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile scaffold stands as a promising starting point for the development of novel, potent, and selective therapeutic agents. Its unique combination of a metabolically robust fluorinated biphenyl core, a hydrogen-bonding hydroxyl group, and a versatile nitrile moiety provides a rich platform for medicinal chemists to explore. While direct biological data for the parent scaffold is emerging, the compelling activities of structurally related compounds in the realms of kinase inhibition, anti-inflammatory action, and amyloidosis inhibition strongly suggest a bright future for this scaffold.

Future research should focus on the synthesis and biological evaluation of diverse libraries of derivatives based on this core. Systematic exploration of substituents on both phenyl rings will be crucial for elucidating detailed structure-activity relationships and for optimizing potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide are intended to catalyze such efforts, empowering researchers to unlock the full therapeutic potential of this privileged scaffold.

References

  • Al-Rawi, J. M. A., Al-Jaber, N. A. A., & Al-Tel, T. H. (2023). 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide. Molbank, 2023(3), M1682. [Link]

  • Bordoloi, J., Devi, D., & Sarma, B. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4389. [Link]

  • Borzilleri, R. M., Bhide, R. S., et al. (2005). Synthesis and SAR of 4-(3-hydroxyphenylamino)pyrrolo[2,1-f][2][10][11]triazine based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(5), 1429-1433. [Link]

  • Gąsior, J., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry, 66(14), 9577–9591. [Link]

  • Google Patents. (n.d.). Fluorinated biphenyl derivatives. (Patent No. EP0426815B1).
  • Guerreiro, A., et al. (2024). Inhibitors of Transthyretin Amyloidosis: How to Rank Drug Candidates Using X-ray Crystallography Data. Molecules, 29(4), 895. [Link]

  • Hunt, J. T., et al. (2004). 4-(Phenylamino)pyrrolotriazines as inhibitors of VEGFR-2 kinase. Bioorganic & Medicinal Chemistry Letters, 14(1), 269-272.
  • Jain, Z. J., Gide, P. S., & Kankate, R. S. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S2051-S2066. [Link]

  • Liang, Y., Ore, M. O., Morin, S., & Wilson, D. J. (2012). Specific Disruption of Transthyretin(105–115) Fibrilization Using “Stabilizing” Inhibitors of Transthyretin Amyloidogenesis. Biochemistry, 51(16), 3523–3530. [Link]

  • Rorrer, N. A., Beckham, G. T., Hoyt, C. B., & Anderson, J. J. (2021). Bioderived biphenyl-containing compounds and their conversion to polymers and macromonomers. (U.S. Patent No. 11,174,343). [Link]

  • Medscape. (2026, January 9). Transthyretin-Related Amyloidosis Medication. Retrieved from [Link]

  • Krishnaiah, M., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(13), 5099. [Link]

  • Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5853. [Link]

  • Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]

  • Clariant Produkte (Deutschland) GmbH. (2003). Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • ResearchGate. (2025, August 9). (PDF) Inhibition of the Amyloidogenesis of Transthyretin by Natural Products and Synthetic Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for production of fluoro derivative. (Patent No. EP1842841B1).
  • Cai, Z.-W., et al. (2008). Synthesis, SAR, and evaluation of 4-[2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][2][10][11]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(11), 3220-3224. [Link]

  • Hiebel, M.-A., & Pletnev, A. A. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Adams, J. L., et al. (2008). Biphenyl amide p38 kinase inhibitors 2: Optimisation and SAR. Bioorganic & Medicinal Chemistry Letters, 18(2), 563-567. [Link]

  • Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. Chembiochem, 5(5), 637-643. [Link]

  • Wang, Z., et al. (2021). Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 219, 113438. [Link]

  • Saelices, L., et al. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. Pharmaceutics, 15(4), 1129. [Link]

  • PubChem. (n.d.). 2-Fluorobiphenyl. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

  • Yuthavong, Y., et al. (2012). Discovery of rigid biphenyl Plasmodium falciparum DHFR inhibitors using a fragment linking strategy. ACS Medicinal Chemistry Letters, 3(11), 935–939. [Link]

Sources

Methodological & Application

Synthesis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, a key intermediate in the development of novel therapeutics and advanced materials. The described methodology is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of C-C bonds between aryl halides and arylboronic acids.[1][2][3] This protocol details the necessary reagents, step-by-step procedures, and critical considerations to ensure a successful and efficient synthesis. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the reaction mechanism and to facilitate potential optimization.

Introduction

Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science due to their unique conformational properties and ability to engage with biological targets. The specific substitution pattern of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, incorporating a fluorine atom, a nitrile group, and a hydroxyl group, makes it a valuable building block for a diverse range of applications. The fluorine atom can enhance metabolic stability and binding affinity, the nitrile group can act as a hydrogen bond acceptor or be further transformed, and the hydroxyl group provides a handle for further derivatization.

The synthesis of such highly functionalized biphenyls often relies on powerful cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[3]

Retrosynthetic Analysis and Strategy

The most logical approach for the synthesis of the target molecule is a Suzuki-Miyaura cross-coupling reaction. This involves the coupling of two key fragments: an aryl halide (or triflate) and an arylboronic acid (or ester).

Our retrosynthetic analysis identifies two potential routes:

  • Route A: Coupling of (4-hydroxyphenyl)boronic acid with 3-bromo-2-fluorobenzonitrile.

  • Route B: Coupling of 4-bromo-2-cyanofluorobenzene with a protected 4-hydroxyphenylboronic acid derivative.

For this protocol, we will focus on a variation of Route A , utilizing a protected hydroxyl group on the boronic acid partner to prevent potential side reactions. This ensures a cleaner reaction and simplifies purification. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Protection of 4-Hydroxyphenylboronic Acid cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling cluster_2 Step 3: Deprotection A 4-Hydroxyphenylboronic Acid B Protected 4-Hydroxyphenylboronic Acid Derivative A->B Protecting Group (e.g., TBDMS-Cl) D Protected 2-Fluoro-4'-hydroxy- [1,1'-biphenyl]-3-carbonitrile B->D C 3-Bromo-2-fluorobenzonitrile C->D Pd Catalyst, Base, Solvent E 2-Fluoro-4'-hydroxy- [1,1'-biphenyl]-3-carbonitrile D->E Deprotecting Agent (e.g., TBAF)

Figure 1: Synthetic Workflow Diagram.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
3-Bromo-2-fluorobenzonitrile≥98%Commercial Source
(4-Hydroxyphenyl)boronic acid≥98%Commercial Source
tert-Butyldimethylsilyl chloride (TBDMS-Cl)≥98%Commercial Source
Imidazole≥99%Commercial Source
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercial Source
Tetrakis(triphenylphosphine)palladium(0)99%Commercial Source
Sodium carbonate (Na₂CO₃)≥99.5%Commercial Source
1,4-DioxaneAnhydrous, ≥99.8%Commercial Source
Deionized WaterHigh PurityIn-house
Tetrabutylammonium fluoride (TBAF)1 M solution in THFCommercial Source
Ethyl acetateACS GradeCommercial Source
HexanesACS GradeCommercial Source
Magnesium sulfate (MgSO₄)AnhydrousCommercial Source
Celite®-Commercial Source

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.

Step-by-Step Procedure

Step 1: Protection of (4-Hydroxyphenyl)boronic acid

  • Rationale: The hydroxyl group of (4-hydroxyphenyl)boronic acid is protected as a silyl ether to prevent its interference with the basic conditions of the Suzuki-Miyaura coupling. The tert-butyldimethylsilyl (TBDMS) group is chosen for its stability under the coupling conditions and its ease of removal.

  • To a stirred solution of (4-hydroxyphenyl)boronic acid (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM, 10 mL/g of boronic acid) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction with deionized water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the protected boronic acid derivative, which can often be used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling

  • Rationale: This is the key bond-forming step. Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for this type of transformation.[4] Sodium carbonate serves as the base to activate the boronic acid. A mixture of dioxane and water is a standard solvent system for Suzuki-Miyaura reactions, promoting the solubility of both organic and inorganic reagents.[3]

  • In a round-bottom flask, combine the protected (4-hydroxyphenyl)boronic acid derivative (1.2 eq), 3-bromo-2-fluorobenzonitrile (1.0 eq), and sodium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and deionized water (4:1 v/v, 15 mL/mmol of the bromide).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Heat the reaction to 80-90 °C and stir vigorously under an inert atmosphere for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield the protected biphenyl product.

Step 3: Deprotection of the Hydroxyl Group

  • Rationale: The TBDMS protecting group is selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product.

  • Dissolve the purified protected biphenyl product from the previous step in tetrahydrofuran (THF, 10 mL/mmol).

  • Add tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or a final column chromatography to afford pure 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.[5]

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: As a physical constant for the pure compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Coupling Yield Inactive catalyst, insufficient degassing, impure reagentsUse fresh catalyst, ensure thorough degassing, and use anhydrous solvents and high-purity reagents. Consider a different palladium catalyst or ligand.
Incomplete Reaction Insufficient reaction time or temperatureIncrease the reaction time and/or temperature. Ensure efficient stirring.
Side Product Formation Homo-coupling of the boronic acid, debrominationUse a slight excess of the boronic acid. Ensure the reaction is run under strictly inert conditions.
Difficult Purification Close-running impuritiesOptimize the eluent system for column chromatography. Consider recrystallization from a suitable solvent system.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile via a Suzuki-Miyaura cross-coupling reaction. By understanding the rationale behind each step, researchers can confidently execute this synthesis and adapt the methodology for the preparation of related biphenyl derivatives.

References

  • Google Patents. (n.d.). Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • ResearchGate. (2025). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-(2',4'-difluoro-4-hydroxy[1,1'-biphenyl]-3-yl)-2-sulfanylacetamide. Retrieved from [Link]

  • ResearchGate. (2025). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

Sources

Application Note & Protocol: Step-by-Step Synthesis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, a key intermediate in pharmaceutical research and materials science. The protocol is centered around the robust and versatile Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for C-C bond formation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology, mechanistic insights, and practical advice for a successful and reproducible synthesis. We explain the causality behind experimental choices, ensuring that the protocol serves as a self-validating system for achieving high purity and yield.

Introduction and Strategic Overview

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (Molecular Formula: C₁₃H₈FNO, Molecular Weight: 213.21 g/mol ) is a substituted biphenyl scaffold.[3] Such structures are prevalent in medicinal chemistry and are integral to the development of novel therapeutic agents and functional materials. The strategic placement of the fluoro, hydroxyl, and nitrile groups provides multiple points for further chemical modification, making it a valuable building block.

The synthesis of biaryl compounds has been revolutionized by palladium-catalyzed cross-coupling reactions.[1] For the construction of the target molecule, the Suzuki-Miyaura coupling presents the most efficient and reliable strategy. This reaction facilitates the formation of a carbon-carbon bond between two aromatic rings with exceptional functional group tolerance and typically high yields.[2]

Our synthetic approach involves the palladium-catalyzed coupling of two key fragments: an aryl bromide (3-bromo-2-fluorobenzonitrile ) and an arylboronic acid ((4-hydroxyphenyl)boronic acid ). This disconnection is strategically chosen for the commercial availability and stability of the starting materials.

The Suzuki-Miyaura Coupling: Mechanism and Rationale

The Suzuki-Miyaura reaction is a powerful transition metal-catalyzed process. Understanding its catalytic cycle is paramount for troubleshooting and optimization. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (3-bromo-2-fluorobenzonitrile), inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: A base activates the boronic acid, forming a boronate species. This species then transfers its aryl group (the 4-hydroxyphenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of catalyst, base, and solvent is critical for the reaction's success. A phosphine-ligated palladium catalyst like Pd(dppf)Cl₂ is often used for its stability and efficiency. The base (e.g., potassium carbonate) is essential for the transmetalation step, and an aqueous solvent mixture is typically employed to dissolve the inorganic base and the boronic acid salt. An inert atmosphere is mandatory to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocol

This section details the step-by-step procedure for the synthesis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile via Suzuki-Miyaura coupling.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Notes
3-Bromo-2-fluorobenzonitrileC₇H₃BrFN200.011.0Starting aryl bromide.
(4-Hydroxyphenyl)boronic acidC₆H₇BO₃137.931.2Boronic acid coupling partner. A slight excess ensures full conversion.
[1,1'-Bis(diphenylphosphino)ferrocene]C₃₄H₂₈Cl₂FeP₂Pd731.730.03Palladium catalyst (Pd(dppf)Cl₂).
dichloropalladium(II)K₂CO₃138.213.0Base. Ensures efficient transmetalation.
Potassium CarbonateDioxane--Anhydrous, degassed.
1,4-DioxaneH₂O--Degassed (e.g., by sparging with N₂ or Ar).
Deionized WaterEtOAc--For extraction.
Ethyl AcetateBrine--For washing. Saturated aqueous NaCl solution.
BrineMgSO₄ or Na₂SO₄--Anhydrous, for drying the organic phase.
Drying AgentSilica Gel--For column chromatography (e.g., 230-400 mesh).
Reaction Setup and Procedure

Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds can be toxic.

  • Vessel Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add 3-bromo-2-fluorobenzonitrile (e.g., 2.00 g, 10.0 mmol).

  • Addition of Reagents: To the flask, add (4-hydroxyphenyl)boronic acid (1.66 g, 12.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and Pd(dppf)Cl₂ (219 mg, 0.30 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed from the reaction vessel.

  • Solvent Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (40 mL) and deionized water (10 mL) via cannula or syringe. The solvents should be degassed prior to use to minimize dissolved oxygen.

  • Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.

  • Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-18 hours. The disappearance of the starting aryl bromide indicates completion.

  • Work-up: a. Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the mixture with ethyl acetate (50 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (2 x 20 mL). d. Transfer the filtrate to a separatory funnel. Add 50 mL of water. e. Separate the layers. Wash the organic layer sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).[4] f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product, typically a brown or off-white solid, requires purification to achieve high purity suitable for subsequent applications.

  • Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 40%) is typically effective.

    • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions under reduced pressure to yield 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile as a solid. The expected color is white to off-white.[5]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and HPLC. The melting point should also be determined. A related compound, 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde, has a melting point of approximately 160°C, which can serve as a rough reference point.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis.

Synthesis_Workflow cluster_process Process cluster_end Product & Purification A 3-Bromo-2-fluorobenzonitrile F Inert Atmosphere (N₂/Ar) B (4-Hydroxyphenyl)boronic acid C Pd(dppf)Cl₂ (Catalyst) D K₂CO₃ (Base) E Dioxane/H₂O (Solvent) G Heat (90 °C) F->G 1. Combine & Degas H Crude Product Mixture G->H 2. Suzuki Coupling Reaction I Purification (Column Chromatography) H->I 3. Work-up & Isolation J 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile I->J 4. Final Product

Caption: Suzuki-Miyaura coupling workflow for synthesis.

References

  • Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • Production of fluoro-4-hydroxybenzonitrile (FHB), useful as a starting material for the production of liquid crystals, comprises bromination of a fluorophenol in an organic acid solvent and further reaction to form FHB.
  • Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Benchchem.
  • 2 - Organic Syntheses Procedure. Organic Syntheses.
  • Process for the preparation of 4-hydroxybiphenyl.
  • Method for synthesizing 4-hydroxymethyl biphenyl.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.
  • 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile | 1261951-45-4. ChemicalBook.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde. Smolecule.
  • High purity 9,9-bis-(4-hydroxyphenyl)-fluorene and method for the preparation and purification thereof.
  • Method for producing 2,2-bis(3-amino-4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropane.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
  • Synthesis of Flurbiprofen and reduction of 2‐(4‐biphenyl)propionitrile...
  • N-(2',4'-difluoro-4-hydroxy[1,1'-biphenyl]-3-yl)-2-sulfanylacetamide. PubChem.
  • Synthesis of 9,9-bis(4-hydroxyphenyl) fluorene catalyzed by bifunctional ionic liquids. SpringerLink.
  • 4-Fluoroamphetamine. SWGDrug.
  • 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. PubChem.

Sources

Application Note: Comprehensive ¹H and ¹³C NMR Characterization of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical framework for the structural characterization of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS 1261951-45-4) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] As a complex biphenyl derivative, this molecule presents unique challenges and features in its NMR spectra due to the combined electronic effects of its fluoro, cyano, and hydroxyl substituents, as well as through-bond scalar couplings involving the ¹⁹F nucleus. We present not only a step-by-step protocol for data acquisition and processing but also delve into the theoretical underpinnings for spectral prediction and interpretation. This document is designed to serve as a practical guide for researchers requiring unambiguous structural verification and a deeper understanding of the molecule's electronic environment.

Introduction: The Imperative for Structural Verification

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a substituted biphenyl, a scaffold prevalent in medicinal chemistry, materials science, and agrochemicals. The specific arrangement of its functional groups—a fluorine atom and a nitrile group on one ring, and a hydroxyl group on the other—dictates its three-dimensional conformation, reactivity, and potential biological activity. Consequently, precise and unequivocal structural confirmation is a critical checkpoint in any research or development pipeline.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the non-destructive structural elucidation of organic molecules in solution. This guide focuses on ¹H and ¹³C NMR, the two most fundamental NMR experiments, to create a comprehensive "fingerprint" of the title compound. We will explore how the interplay of chemical shifts, signal multiplicities, and nuclear coupling constants (J-coupling) allows for the complete assignment of all proton and carbon resonances.

Molecular Structure and Spectroscopic Considerations

To facilitate discussion, the atoms of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile are systematically numbered as shown below. This numbering scheme will be used throughout the guide for spectral assignments.

Caption: Numbering scheme for 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.

Key Factors Influencing the NMR Spectra:
  • Substituent Effects:

    • Fluorine (C2): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect, which generally deshields nearby nuclei (shifts them downfield). It also has a resonance-donating effect that primarily influences the ortho and para positions.

    • Nitrile (C3): The cyano group is strongly electron-withdrawing and anisotropic, significantly deshielding adjacent nuclei.

    • Hydroxyl (C4'): The hydroxyl group is an activating, electron-donating group through resonance, which shields the ortho (C3'/C5') and para (C1') positions, shifting them upfield.

  • ¹⁹F Coupling: Fluorine has a nuclear spin of I=½ and 100% natural abundance, making it an "NMR-active" nucleus.[2] This results in observable through-bond J-coupling to nearby ¹H and ¹³C nuclei. These couplings are diagnostic:

    • ²JCF: Coupling over two bonds (e.g., C2-C1, C2-C3).

    • ³JHF and ³JCF: Coupling over three bonds (e.g., F-C2-C3-H4, F-C2-C1-C6).

    • ⁿJHF and ⁿJCF: Long-range couplings (n > 3) are also possible, particularly in aromatic systems.

  • The Hydroxyl Proton: The chemical shift of the phenolic proton (4'-OH) is highly variable and depends on solvent, concentration, and temperature due to its involvement in hydrogen bonding. Its signal is often broad unless exchange is slow.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

Part A: Sample Preparation

Causality: The choice of solvent is paramount. For molecules with acidic protons like phenols, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its ability to act as a hydrogen bond acceptor slows down the chemical exchange of the -OH proton, resulting in a sharper signal that can even show coupling to adjacent aromatic protons.[3] Tetramethylsilane (TMS) is added as the internal reference, as its protons and carbon are defined as 0.00 ppm and are typically upfield of most organic signals.

  • Weighing: Accurately weigh 5-10 mg of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.

  • Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6 mL of DMSO-d₆.

  • Internal Standard: Add 10 µL of a 1% TMS in DMSO-d₆ solution.

  • Homogenization: Cap the NMR tube and gently vortex or invert several times until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Part B: ¹H NMR Data Acquisition

Causality: The goal is to obtain a high-resolution spectrum with a good signal-to-noise ratio (S/N). A sufficient relaxation delay (d1) of at least 1-2 seconds ensures that all protons have time to relax back to equilibrium before the next pulse, which is important for accurate integration.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the DMSO-d₆.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical solvent peak.

  • Parameter Optimization:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

    • Spectral Width (sw): ~16 ppm, centered around 6 ppm.

    • Transmitter Frequency Offset (o1p): Set to the center of the spectral window.

    • Acquisition Time (aq): ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 8-16 scans, depending on sample concentration.

    • Receiver Gain (rg): Adjust automatically.

  • Acquisition: Start the experiment.

Part C: ¹³C NMR Data Acquisition

Causality: ¹³C NMR is inherently less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope (~1.1%). Therefore, more scans are required. We use a proton-decoupled pulse sequence (e.g., zgpg30) to collapse C-H coupling, which simplifies the spectrum to single lines for each unique carbon and provides a significant S/N boost via the Nuclear Overhauser Effect (NOE). A longer relaxation delay may be needed for fully relaxed (quantitative) spectra, especially for quaternary carbons.

  • Instrument Setup: Use the same locked and shimmed sample.

  • Parameter Optimization:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width (sw): ~220-240 ppm, centered around 110 ppm.

    • Acquisition Time (aq): ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans (ns): 1024-4096 scans, or until adequate S/N is achieved.

    • Receiver Gain (rg): Adjust automatically.

  • Acquisition: Start the experiment.

Part D: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.

  • Integration & Peak Picking: Integrate the signals in the ¹H spectrum and pick all peaks in both spectra.

Predicted Spectral Data and Interpretation

The following is a predictive analysis based on established substituent effects and data from analogous compounds such as 4-hydroxybiphenyl.[4][5][6][7] Actual experimental values may vary slightly.

Caption: General workflow for NMR characterization.

Predicted ¹H and ¹³C NMR Data Summary
Atom No.Predicted ¹H Shift (ppm)MultiplicityCoupling Constants (Hz)Predicted ¹³C Shift (ppm)Multiplicity (¹³C)Coupling Constants (Hz)
Ring A
1---~135-140d²JCF ≈ 20-25
2---~160-165d¹JCF ≈ 240-260
3---~105-110d²JCF ≈ 15-20
4~7.8-8.0t³JHH ≈ 8.0, ⁴JHF ≈ 8.0~133-136d³JCF ≈ 3-5
5~7.6-7.8dd³JHH ≈ 8.0, ⁴JHH ≈ 1.5~130-133s-
6~7.9-8.1dd³JHH ≈ 8.0, ³JHF ≈ 10.0~125-128d²JCF ≈ 4-6
CN---~115-118d³JCF ≈ 2-4
Ring B
1'---~129-132s-
2'/6'~7.5-7.7d³JHH ≈ 8.5~128-130s-
3'/5'~6.8-7.0d³JHH ≈ 8.5~115-117s-
4'---~157-160s-
4'-OH~9.5-10.5s (broad)----

Note: "d" in ¹³C multiplicity refers to a doublet due to C-F coupling. "s" refers to a singlet in the proton-decoupled spectrum.

Interpretation Details:
  • ¹H Spectrum: The spectrum will show two distinct aromatic systems.

    • Ring A (Fluorinated/Nitrile Ring): This will be the more complex system due to H-F coupling. H6 is expected to be a doublet of doublets due to coupling to H5 (³JHH) and the fluorine at C2 (³JHF). H4 is expected to appear as a triplet-like signal, but is actually a doublet of doublets with two similar coupling constants (³JH4-H5 and ⁴JH4-F). H5 will be a doublet of doublets, coupled to H4 and H6. The signals will be in the downfield region due to the electron-withdrawing F and CN groups.

    • Ring B (Phenolic Ring): This will present as a classic AA'BB' system, which often simplifies to two apparent doublets. The protons ortho to the hydroxyl group (H3'/H5') will be shielded and appear upfield (~6.8-7.0 ppm), while the protons meta to it (H2'/H6') will be further downfield.

    • The phenolic proton (4'-OH) will likely appear as a broad singlet far downfield.

  • ¹³C Spectrum:

    • The most striking feature will be the large one-bond coupling constant (¹JCF) for C2, creating a widely split doublet.[8][9]

    • Other carbons on Ring A will also show smaller C-F couplings, which are invaluable for confirming assignments.

    • The nitrile carbon (CN) will appear in the characteristic 115-120 ppm range.

    • Carbons bearing oxygen (C4') and fluorine (C2) will be the most downfield quaternary signals.

    • The carbons ortho and para to the hydroxyl group (C3'/C5' and C1') will be shielded relative to their positions in unsubstituted biphenyl.

Advanced Methods for Unambiguous Assignment

While ¹H and ¹³C spectra provide substantial information, complete and verified assignment often requires 2D NMR experiments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It is a powerful tool for definitively linking the ¹H and ¹³C data for all CH moieties.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH).[10] This is essential for:

    • Assigning quaternary carbons, which are invisible in the HSQC spectrum.

    • Confirming the connectivity between the two aromatic rings by observing correlations from H2'/H6' to C1, and from H6 to C1'.

Conclusion

The structural characterization of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile by NMR is a multi-faceted process that leverages the unique spectroscopic properties of its constituent functional groups. By following the detailed protocols for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predictive data and interpretation framework provided herein, with a special focus on the diagnostic H-F and C-F coupling patterns, serves as a robust guide for spectral assignment. For absolute confirmation, the use of 2D NMR techniques such as HSQC and HMBC is strongly recommended. This comprehensive approach ensures the structural integrity of the molecule, a cornerstone of reliable and reproducible scientific research.

References

  • PubChem. 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. N-(2',4'-difluoro-4-hydroxy[1,1'-biphenyl]-3-yl)-2-sulfanylacetamide. National Center for Biotechnology Information. [Link]

  • Chemicalize. 4-Phenylphenol 1H NMR spectrum. [Link]

  • University of California, Davis. 19Fluorine NMR. [Link]

  • PubChem. 4-Hydroxybiphenyl. National Center for Biotechnology Information. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Wikipedia. 4-Phenylphenol. [Link]

  • University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

  • Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. [Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist. [Link]

  • Royal Society of Chemistry. Supporting Information for an article. [Link]

Sources

Application Note: High-Sensitivity Mass Spectrometric Analysis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery. Its biphenyl scaffold is a common motif in pharmacologically active compounds, and the presence of fluoro, hydroxyl, and nitrile functional groups imparts unique physicochemical properties that can influence metabolic stability, receptor binding, and overall bioactivity. Accurate and sensitive analytical methods are paramount for the characterization, quantification, and metabolic profiling of this compound in various stages of drug development.

This application note provides a comprehensive guide to the mass spectrometric analysis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, leveraging Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for qualitative and quantitative analysis.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₃H₈FNO[1]
Molecular Weight 213.21 g/mol [1]
Structure

Predicted Ionization Behavior The phenolic hydroxyl group is acidic and can be readily deprotonated, making the molecule suitable for negative ion mode electrospray ionization (ESI). The nitrile group and the aromatic rings can also be protonated under acidic conditions, allowing for positive ion mode analysis.

Experimental Workflow

The overall workflow for the analysis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is depicted below. This encompasses sample preparation, chromatographic separation, mass spectrometric detection, and data analysis.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Biological Matrix (Plasma, Urine, etc.) or Reaction Mixture extraction Liquid-Liquid or Solid-Phase Extraction start->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc Liquid Chromatography (Reversed-Phase) reconstitution->lc esi Electrospray Ionization (Negative Ion Mode) lc->esi ms1 MS1: Precursor Ion Selection (m/z 212.05) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid ms2 MS2: Product Ion Scanning cid->ms2 qualitative Qualitative Analysis (Fragmentation Pattern) ms2->qualitative quantitative Quantitative Analysis (MRM) ms2->quantitative

Caption: Overall workflow for the LC-MS/MS analysis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.

Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the matrix. The goal is to extract the analyte of interest while minimizing matrix effects that can suppress or enhance the ionization efficiency.

Protocol 1: Protein Precipitation for Plasma Samples

This is a rapid method for removing proteins from plasma samples.

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Reversed-phase chromatography is well-suited for the separation of this moderately polar compound from potential interferences.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for potential positive mode and aids in good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common and effective organic solvent for reversed-phase LC.
Gradient 20% B to 95% B over 5 minutesA starting point that can be optimized based on the retention time of the analyte.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical volume for analytical LC-MS.
Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique suitable for this analyte.[2] Due to the acidic phenolic proton, negative ion mode is expected to be more sensitive.

ParameterRecommended SettingRationale
Ionization Mode Negative Ion Electrospray (ESI-)The phenolic hydroxyl group is readily deprotonated.
Capillary Voltage -3.5 kVA typical starting voltage for ESI-.
Desolvation Gas Flow 600 L/hrAids in the evaporation of the solvent from the ESI droplets.
Desolvation Temperature 350°CFacilitates efficient desolvation.
Source Temperature 150°CMaintains the stability of the ESI process.
Precursor Ion (MS1) m/z 212.05 [M-H]⁻The deprotonated molecule of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed for the structural confirmation of the analyte.[3] This involves the isolation of the precursor ion followed by collision-induced dissociation (CID) to generate characteristic product ions.[4]

Predicted Fragmentation Pathway

The fragmentation of the [M-H]⁻ ion of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is predicted to proceed through several key pathways, primarily involving the loss of small neutral molecules.

fragmentation cluster_frags parent [M-H]⁻ m/z 212.05 frag1 m/z 185.04 (-HCN) parent->frag1 - HCN frag2 m/z 166.03 (-CO, -HF) parent->frag2 - HF, -CO frag3 m/z 139.04 (-HCN, -CO, -HF) frag1->frag3 - HF, -CO

Caption: Predicted fragmentation pathway for the [M-H]⁻ ion of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.

Multiple Reaction Monitoring (MRM) for Quantification

For quantitative analysis, specific precursor-to-product ion transitions are monitored. This highly selective technique, known as Multiple Reaction Monitoring (MRM), provides excellent sensitivity and specificity.[5]

Precursor Ion (m/z)Product Ion (m/z)Transition Type
212.05185.04Quantifier
212.05166.03Qualifier

Method Validation

A self-validating system is crucial for ensuring the reliability of analytical data. The developed method should be validated in accordance with regulatory guidelines, such as those from the FDA and EMA.[6][7]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

  • Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note outlines a comprehensive and robust LC-MS/MS method for the analysis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry, along with the predicted fragmentation pathways, offer a solid foundation for researchers in drug discovery and development. Adherence to the principles of method validation will ensure the generation of high-quality, reliable, and reproducible data, which is essential for advancing our understanding of this and similar chemical entities.

References

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Journal of Pharmaceutical and Biomedical Analysis, 130, 128-143. Available at: [Link]

  • LC-ESI-MS/MS Identification of Biologically Active Phenolic Compounds in Mistletoe Berry Extracts from Different Host Trees. (2020). Molecules, 25(21), 5004. Available at: [Link]

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (2022). International Journal of Molecular Sciences, 23(19), 11456. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. (2011). European Medicines Agency. Available at: [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2011). International Journal of Analytical Chemistry, 2011, 282574. Available at: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (2012). Methods in Molecular Biology, 828, 139–149. Available at: [Link]

  • Application of LCMS in small-molecule drug development. (2016). LCGC Europe, 29(8), 450-459. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2018). Mass Spectrometry Reviews, 37(5), 606-635. Available at: [Link]

  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. (2006). Journal of Mass Spectrometry, 41(8), 1049-1056. Available at: [Link]

  • Quantitative analysis of small molecules in biological samples. (2015). SlideShare. Available at: [Link]

  • Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. (2010). Journal of Mass Spectrometry, 45(7), 784-793. Available at: [Link]

  • A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2017). ResearchGate. Available at: [Link]

  • Tandem mass spectrometry. Wikipedia. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. Available at: [Link]

  • LC-DAD/ESI-MS/MS study of phenolic compounds in ash (Fraxinus excelsior L. and F. americana L.) heartwood. (2012). Journal of Mass Spectrometry, 47(7), 899-911. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). U.S. Food and Drug Administration. Available at: [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (2013). Chemosphere, 90(2), 337-344. Available at: [Link]

  • Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance for Industry. (2025). U.S. Food and Drug Administration. Available at: [Link]

  • Tandem mass spectrometry, MS-MS or MSn. Techniques de l'Ingénieur. Available at: [Link]

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (2015). Chinese Journal of Chemistry, 33(7), 783-788. Available at: [Link]

  • How electrospray ionization works. (2021). YouTube. Available at: [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). Therapeutic Goods Administration. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. (2023). Rapid Communications in Mass Spectrometry, 37(14), e9530. Available at: [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. Available at: [Link]

  • TANDEM MASS SPECTROMETRY – APPLICATIONS AND PRINCIPLES. (2017). ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Biphenyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the synthesis of fluorinated biphenyl nitriles. This resource is tailored for researchers, scientists, and drug development professionals who encounter challenges in their synthetic endeavors. We will delve into the causality behind common side reactions and provide field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a byproduct with a mass corresponding to the homocoupling of my boronic acid. What is causing this, and how can I prevent it?

A1: The homocoupling of arylboronic acids is a common side reaction in Suzuki-Miyaura couplings, particularly when dealing with electron-deficient systems, which are common in the synthesis of fluorinated compounds.[1] This side reaction can proceed through several mechanisms, with the most prevalent being an oxidative pathway involving palladium(II) species and molecular oxygen.[2] Essentially, if your active Pd(0) catalyst is oxidized to Pd(II) in the absence of an aryl halide, it can catalyze the coupling of two boronic acid molecules.[2]

Troubleshooting and Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: The most critical step to prevent homocoupling is to ensure your reaction is performed under a strictly inert atmosphere.[3]

    • Degassing Solvents: Sparge your solvents with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.

    • Schlenk Technique: Employ standard Schlenk line techniques or a glovebox for the entire reaction setup and duration.[4]

  • Choice of Palladium Source: Starting with a Pd(0) source, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ which require in situ reduction. If a Pd(II) source is used, ensuring efficient reduction to Pd(0) is crucial.

  • Additives: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[3]

Q2: My reaction is producing a significant amount of the dehalogenated starting material. What is the mechanism of this hydrodehalogenation, and what are the best strategies to minimize it?

A2: Hydrodehalogenation is a competing reaction where the halogen atom of your aryl halide is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed cross-coupling reactions.[5] Mechanistic studies suggest that for fluorinated substrates, water can act as a hydrogen source.[6][7] The choice of phosphine ligand can also significantly influence the extent of this side reaction.[6]

Troubleshooting and Mitigation Strategies:

  • Solvent and Reagent Purity: Ensure you are using dry solvents. While some water is often necessary to facilitate the Suzuki-Miyaura coupling,[2][8] excess water can promote hydrodehalogenation.

  • Ligand Selection: The electronic and steric properties of the phosphine ligand play a crucial role. Bulky, electron-rich ligands often favor the desired cross-coupling over hydrodehalogenation. A screening of different ligands can be highly beneficial.

  • Base Selection: The choice of base can also impact the prevalence of hydrodehalogenation. It is advisable to screen different bases (e.g., carbonates vs. phosphates) to find the optimal conditions for your specific substrate.[9]

Q3: I am losing my fluorine substituent during the reaction. What is causing this hydrodefluorination?

A3: Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a challenging side reaction due to the high strength of the C-F bond. However, it can occur under certain palladium-catalyzed conditions, especially with highly fluorinated arenes.[6] The mechanism often involves oxidative addition of the C-F bond to the palladium center.[10]

Troubleshooting and Mitigation Strategies:

  • Catalyst System: The choice of both the palladium source and the ligand is critical. Some catalyst systems are more prone to C-F bond activation than others. If hydrodefluorination is a significant issue, consider screening different palladium catalysts and ligands.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the incidence of hydrodefluorination, as C-F bond activation often requires a higher activation energy than C-Br or C-I bond activation.

Q4: My final product is contaminated with the corresponding amide or carboxylic acid. How can I prevent the hydrolysis of the nitrile group?

A4: The nitrile group is susceptible to hydrolysis to a primary amide and subsequently to a carboxylic acid under both acidic and basic conditions, especially at elevated temperatures.[11] Since Suzuki-Miyaura reactions are typically run under basic conditions, this side reaction is a common concern.

Troubleshooting and Mitigation Strategies:

  • Choice of Base: Use the mildest base possible that still effectively promotes the cross-coupling. For example, potassium carbonate (K₂CO₃) is generally less harsh than sodium hydroxide (NaOH). Screening different bases is recommended.[9]

  • Reaction Temperature and Time: Minimize the reaction temperature and time to reduce the extent of nitrile hydrolysis. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.

  • Work-up Procedure: During the aqueous work-up, avoid strongly acidic or basic conditions if possible. If an acidic or basic wash is necessary, perform it quickly and at a low temperature.

Q5: I am observing a significant amount of my boronic acid being converted back to the corresponding arene. What is this protodeboronation, and how can I minimize it?

A5: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond.[12] This is a common side reaction for boronic acids, especially for electron-deficient or heteroaromatic boronic acids, under the basic conditions of the Suzuki-Miyaura reaction.[12][13]

Troubleshooting and Mitigation Strategies:

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than the corresponding boronic acids.[10]

  • Choice of Base and Solvent: The rate of protodeboronation is highly dependent on the base and solvent system. Anhydrous conditions, when possible, can suppress this side reaction. The use of milder bases can also be beneficial.

  • Reaction Temperature: Lowering the reaction temperature can help to minimize protodeboronation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of fluorinated biphenyl nitriles.

Problem 1: Low or No Yield of the Desired Product

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst TLC or LC-MS analysis shows only starting materials.Use a fresh batch of palladium catalyst and ligand. Ensure proper activation of the pre-catalyst if using a Pd(II) source.
Inefficient Transmetalation Starting materials are consumed, but the desired product is not formed; potential for homocoupling or protodeboronation byproducts.Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[9] Ensure the presence of a small amount of water to facilitate base-mediated transmetalation.[2]
Protodeboronation of Boronic Acid LC-MS or NMR analysis shows the presence of the arene corresponding to the boronic acid starting material.Switch from a boronic acid to a more stable boronic ester (e.g., pinacol ester).[10] Use milder basic conditions or anhydrous conditions if feasible.
Decomposition of Starting Materials TLC or LC-MS shows multiple unidentified spots and a low mass balance.Lower the reaction temperature. Screen different solvents. Ensure the purity of starting materials.

Problem 2: Formation of Multiple Byproducts

Observed Byproduct Primary Cause Mitigation Strategy
Homocoupled Boronic Acid Presence of oxygen and Pd(II) species.Rigorously degas all solvents and reagents. Use Schlenk techniques or a glovebox.[3][4]
Hydrodehalogenated Starting Material Presence of a hydrogen source (e.g., water, alcohol) and an inefficient catalyst system.Use anhydrous solvents. Screen different phosphine ligands (favor bulky, electron-rich ligands).[6]
Hydrolyzed Nitrile (Amide/Carboxylic Acid) Harsh basic conditions and/or prolonged reaction time/high temperature.Use a milder base (e.g., K₂CO₃). Minimize reaction time and temperature.[11]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations involved, the following diagrams illustrate the main catalytic cycle and the mechanisms of the most common side reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Desired Product) RedElim->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ (Boronic Acid/Ester) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Side_Reactions cluster_homocoupling Homocoupling cluster_hydrodehalogenation Hydrodehalogenation cluster_protodeboronation Protodeboronation Boronic1 Ar-B(OR)₂ PdII Pd(II) Boronic1->PdII Boronic2 Ar-B(OR)₂ Boronic2->PdII Homocoupled Ar-Ar PdII->Homocoupled O2 O₂ O2->PdII Oxidant ArylHalide Ar-X Pd0 Pd(0)L₂ ArylHalide->Pd0 Dehalogenated Ar-H Pd0->Dehalogenated HSource H Source (e.g., H₂O) HSource->Pd0 BoronicAcid Ar-B(OH)₂ Arene Ar-H BoronicAcid->Arene ProtonSource H⁺ (from H₂O/Solvent) ProtonSource->Arene

Figure 2: Simplified Mechanisms of Common Side Reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Inert Atmosphere

This protocol outlines a standard procedure for the synthesis of a fluorinated biphenyl nitrile using Schlenk techniques.

  • Glassware Preparation: All glassware (Schlenk flask, condenser, etc.) should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.

  • Reagent Preparation:

    • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add the fluorinated aryl halide (1.0 equiv), the arylboronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Evacuate the flask and backfill with inert gas three times.

  • Solvent Addition:

    • Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via cannula or syringe. The total volume should be sufficient to create a stirrable slurry (typically 0.1-0.2 M concentration with respect to the aryl halide).

  • Catalyst Addition:

    • In a separate small vial under inert atmosphere, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) and the ligand if necessary.

    • Add the catalyst/ligand mixture to the reaction flask against a positive flow of inert gas.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 90 °C) under a positive pressure of inert gas.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine a suitable eluent system by TLC that provides good separation between your product and the major impurities. A typical starting point for biphenyl compounds is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Select an appropriately sized column for the amount of crude material.

    • Pack the column with silica gel, either as a slurry in the eluent or by dry packing followed by careful wetting with the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, applying positive pressure with air or nitrogen.[14]

    • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified fluorinated biphenyl nitrile.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jaime-Adán, E., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 36(20), 3897-3905. [Link]

  • The Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • RSC Education. (2022). How to draw dot and cross diagrams. Retrieved from [Link]

  • ResearchGate. (2025). Recent advances in palladium-catalysed organic synthesis using water as solvent. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 21.5: Hydrolysis of nitriles. Retrieved from [Link]

  • ResearchGate. (2025). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Retrieved from [Link]

  • pubs.rsc.org. (n.d.). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Retrieved from [Link]

  • National Institutes of Health. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • JOVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-36). Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • YouTube. (2016). What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Western Washington University. (2023). Investigations on the Active Catalyst in Pd Catalyzed Organic Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • University of Liverpool. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • Quora. (2023). What is the prominent role of water in the Suzuki reaction?. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5384410A - Removal of boronic acid protecting groups by transesterification.
  • Studylib. (n.d.). Biphenyl Purification: Chromatography Lab. Retrieved from [Link]

  • Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Effect of various bases in Suzuki cross-coupling reaction. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Palladium Catalysis for 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers engaged in the synthesis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, a key intermediate in pharmaceutical development. Our focus is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for forming the central C-C bond in this molecule.[1][2] This document is structured as a series of troubleshooting questions and FAQs to directly address challenges encountered in the laboratory.

Section 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems observed during the reaction. Each entry details the potential causes and provides a logical sequence of corrective actions.

Q1: My reaction yield is low or non-existent. What are the likely causes and how can I fix it?

Low yield is the most common issue, stemming from several potential root causes. Systematically investigating the following factors is crucial.

Potential Cause 1: Inactive Catalyst The active catalyst in the Suzuki-Miyaura cycle is a Pd(0) species.[1][3] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to enter the catalytic cycle.[4] Failure to do so will halt the reaction before it begins.

  • Troubleshooting Steps:

    • Ensure Reducing Agents are Present: Some reaction components, like phosphine ligands or solvent impurities (alcohols), can act as reducing agents.[4] However, this is not always reliable. Deliberate addition of a reducing agent or using a Pd(0) source like Pd(PPh₃)₄ can be more effective.

    • Pre-catalyst Choice: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, easily activated Pd(II) precatalyst system designed for efficient reduction.[1]

    • Oxygen Contamination: Rigorously degas all solvents and reagents and maintain an inert (Nitrogen or Argon) atmosphere throughout the reaction. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote unwanted side reactions.

Potential Cause 2: Boronic Acid/Ester Degradation (Protodeboronation) The C-B bond of your boronic acid or ester is susceptible to cleavage, replacing the boron moiety with a hydrogen atom from a proton source. This consumes your starting material without forming the desired product.

  • Troubleshooting Steps:

    • Use Boronic Esters: Pinacol esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[1]

    • Choice of Base: While a base is required to activate the boron species for transmetalation, overly strong or aqueous bases can accelerate protodeboronation.[5] Switch from strong bases like NaOH to milder inorganic bases like K₂CO₃ or K₃PO₄.

    • Anhydrous Conditions: If protodeboronation is persistent, running the reaction under strictly anhydrous conditions can be beneficial, though water is often helpful for dissolving the base.[1]

Potential Cause 3: Poor Parameter Selection The Suzuki coupling is sensitive to the interplay between the catalyst, ligand, base, and solvent.[1] An incorrect combination for your specific substrates can lead to poor performance.

  • Troubleshooting Steps:

    • Ligand Optimization: The combination of an electron-withdrawing nitrile/fluorine on one ring and an electron-donating hydroxyl on the other requires a robust ligand. Standard PPh₃ may be insufficient. Screen more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to promote challenging couplings.[5]

    • Solvent and Base Compatibility: Ensure your base is soluble, or at least partially soluble, in the chosen solvent system. A common and effective combination is K₂CO₃ in a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.[1][2]

    • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. If you observe catalyst precipitation (turning black), consider lowering the temperature. The optimal range is typically 70-110 °C.[2]

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Inactive Catalyst (Pd(0) not formed) Start->Cause1 Cause2 Substrate Degradation (Protodeboronation) Start->Cause2 Cause3 Poor Parameters (Ligand, Base, Solvent) Start->Cause3 Sol1 1. Use Pd(0) source (e.g., Pd(PPh3)4) 2. Ensure inert atmosphere (degas) Cause1->Sol1 Sol2 1. Use pinacol boronic ester 2. Switch to milder base (K2CO3) 3. Consider anhydrous conditions Cause2->Sol2 Sol3 1. Screen bulky, e--rich ligands (SPhos) 2. Ensure base/solvent compatibility 3. Optimize temperature (70-110 °C) Cause3->Sol3

Caption: Troubleshooting workflow for low reaction yield.

Q2: My reaction mixture turned black and stalled. What happened?

This indicates the precipitation of palladium metal (Pd black), a common mode of catalyst deactivation. The catalytically active species are soluble Pd(0) complexes; once palladium agglomerates and precipitates, it is no longer available to participate in the reaction.

  • Causality: Deactivation often occurs when the phosphine ligands dissociate from the palladium center, leaving behind "naked" palladium atoms that rapidly aggregate. This is often exacerbated by:

    • High Temperatures: Increases ligand dissociation rates.

    • Incorrect Pd:Ligand Ratio: Insufficient ligand concentration fails to stabilize the Pd(0) centers. For bidentate ligands, a 1:1 or 1:2 ratio is common, while for monodentate ligands, a ratio of 1:2 to 1:4 is often used.[4]

    • Ligand Oxidation: Phosphine ligands can be oxidized, especially if oxygen is present, removing them from the coordination sphere of the palladium.[1]

  • Corrective Actions:

    • Use More Stable Ligands: Bidentate ligands (e.g., dppf, XantPhos) or bulky monodentate ligands (e.g., Buchwald ligands) form more stable complexes with palladium and are less prone to dissociation.[4]

    • Optimize Pd:Ligand Ratio: Ensure a sufficient excess of the ligand is present.

    • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.

    • Maintain Strict Inert Atmosphere: Thoroughly degas all components to prevent ligand oxidation.

Q3: I am observing significant homocoupling of my boronic acid starting material. How can I prevent this?

Homocoupling (or Glaser coupling) of the boronic acid produces a symmetrical biaryl byproduct, consuming your nucleophile and complicating purification.

  • Causality: This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium complex itself. It involves the oxidative coupling of two boronic acid molecules.

  • Corrective Actions:

    • Rigorous Degassing: This is the most critical step. Purging the reaction vessel and sparging solvents with an inert gas (Argon or Nitrogen) for an extended period before adding the catalyst is essential.

    • Control Catalyst Loading: Sometimes, excessively high catalyst loading can favor side reactions. Use a typical loading of 1-3 mol %.

    • Slow Addition of Reagents: In some cases, adding the boronic acid slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which palladium source is best: Pd(II) or Pd(0)?

Both Pd(II) salts (like Pd(OAc)₂) and pre-formed Pd(0) complexes (like Pd(PPh₃)₄) are widely used.[1][4]

  • Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂):

    • Pros: More stable to air and moisture, making them easier to handle and weigh. Often less expensive.

    • Cons: Require in situ reduction to the active Pd(0) state, which can sometimes be an unreliable or slow step.[4]

  • Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃):

    • Pros: Enters the catalytic cycle directly without needing a reduction step, leading to more reliable initiation.

    • Cons: Often sensitive to air and must be handled under an inert atmosphere. Can be less stable over long-term storage.

Recommendation: For initial trials and ease of use, a Pd(II) source combined with a suitable phosphine ligand is a robust starting point. If initiation problems persist, switching to a Pd(0) source like Pd(PPh₃)₄ is a logical next step.

Q2: How do I select the right ligand for this specific transformation?

Ligand selection is critical for success. The ligand stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For the synthesis of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, you are coupling an electron-deficient aryl halide with an electron-rich one.

Ligand TypeKey Features & RationaleRecommended For
Triphenylphosphine (PPh₃) The classical, inexpensive standard.A good first choice for simple, unchallenging couplings. May be insufficient for this specific substrate combination.
Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos, RuPhos) Steric bulk accelerates the final reductive elimination step. High electron density promotes the initial, often rate-limiting, oxidative addition step.[3]Highly recommended for this transformation. They are designed to couple electron-rich and electron-poor partners efficiently.
Bidentate Phosphines (e.g., dppf, XantPhos) Form very stable chelate complexes with palladium, reducing the likelihood of catalyst deactivation (Pd black formation). The "bite angle" of the ligand influences reactivity.[4]Excellent for preventing catalyst decomposition, especially at higher temperatures.
N-Heterocyclic Carbenes (NHCs) Strong σ-donors that form very robust bonds with palladium, creating highly active and stable catalysts.An advanced option for very challenging or sterically hindered couplings. Often used in specialized precatalysts (e.g., PEPPSI-type).[5]

Recommendation: Start with a bulky, electron-rich monodentate ligand from the Buchwald family (e.g., SPhos) as it is well-suited for coupling aryl partners with divergent electronic properties.

Q3: What is the role of the base and which one should I use?

The base is essential for the transmetalation step. It converts the neutral organoboronic acid into a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻), which then efficiently transfers its organic group to the palladium center.[5]

  • Inorganic Bases:

    • K₂CO₃ (Potassium Carbonate): A widely used, effective, and inexpensive choice. Often used with a co-solvent of water to aid solubility.[2]

    • Cs₂CO₃ (Cesium Carbonate): More soluble in organic solvents than K₂CO₃ and often gives higher yields, but is more expensive.

    • K₃PO₄ (Potassium Phosphate): A strong base that is particularly effective for coupling with more challenging aryl chlorides or sterically hindered substrates.

  • Organic Bases: Amines like triethylamine (TEA) are generally not effective as they are often not basic enough to promote efficient transmetalation.

Recommendation: K₂CO₃ is the recommended starting point for this synthesis, typically used in a 2:1 molar ratio relative to the limiting reagent.

Suzuki_Catalytic_Cycle The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar¹-Pd(II)L₂-X Pd0->PdII_1 Oxidative Addition PdII_2 Ar¹-Pd(II)L₂-Ar² PdII_1->PdII_2 Transmetalation PdII_2->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_2->Product Base_in Base (e.g., K₂CO₃) Ar²B(OH)₂ Base_in->PdII_2 ArX_in Ar¹-X ArX_in->PdII_1

Sources

Technical Support Center: Enhancing Cell Permeability of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of improving the cell permeability of this important class of compounds.

Introduction: The Permeability Challenge

The 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile scaffold is a promising starting point for various therapeutic agents. However, its inherent physicochemical properties often lead to poor cell membrane permeability, a critical barrier to reaching intracellular targets and achieving desired bioavailability. The primary culprit is the 4'-hydroxyl group, a potent hydrogen bond donor that incurs a significant energetic penalty for desolvation when moving from an aqueous environment into the lipophilic core of the cell membrane.[1][2] This guide is designed to help you diagnose and overcome this and other related permeability issues.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of my 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile derivative likely to be low?

A: The low permeability is primarily attributed to the molecular structure. The key physicochemical determinants for passive diffusion across a cell membrane are lipophilicity, molecular size, and the capacity for hydrogen bonding.[1] Your compound's 4'-hydroxyl (-OH) group is a hydrogen bond donor, and the 3-carbonitrile (-CN) group is a hydrogen bond acceptor. While the biphenyl core is lipophilic, the energy required to break the hydrogen bonds with water (desolvation penalty) as the molecule enters the lipid membrane is often high, thus hindering passive diffusion.[3]

Q2: What are the key physicochemical properties I should evaluate first?

A: Before proceeding to cellular assays, a baseline understanding of your compound's properties is crucial. Focus on the "Rule of Five" parameters as a starting point:

  • Molecular Weight (MW): Should ideally be < 500 Da.

  • LogP (Lipophilicity): An octanol-water partition coefficient, ideally between 1 and 5.

  • Hydrogen Bond Donors (HBD): The sum of -OH and -NH groups. Your parent scaffold has at least one. Aim for ≤ 5.

  • Hydrogen Bond Acceptors (HBA): The sum of N and O atoms. Your parent scaffold has at least two (from -OH and -CN). Aim for ≤ 10.

Q3: Which in vitro permeability assay should I start with: PAMPA or Caco-2?

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line choice.[4][5] It is high-throughput, cost-effective, and specifically measures passive diffusion, allowing you to quickly determine if the fundamental physicochemical properties of your molecule are a limiting factor.[4] If permeability is low in PAMPA, you have a passive diffusion problem. If it's high in PAMPA, you can then move to the more complex and resource-intensive Caco-2 assay to investigate the role of active transporters.[5][6]

Q4: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this discrepancy indicate?

A: This is a classic signature of active efflux.[5] Caco-2 cells, derived from human colon adenocarcinoma, express a variety of efflux transporters (like P-glycoprotein or P-gp) that are not present in the artificial PAMPA membrane.[7] These pumps actively remove substrates from inside the cell, reducing the net flux across the monolayer from the apical (A) to the basolateral (B) side. This result strongly suggests your compound is a substrate for an efflux pump.

Troubleshooting Guide 1: Low Passive Permeability

Problem: My compound exhibits low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in the PAMPA assay.

Probable Cause: The primary cause is the high desolvation energy penalty associated with the exposed 4'-hydroxyl group, which hinders its entry into the lipophilic artificial membrane.[3]

Proposed Solution: Employ a prodrug strategy to mask the polar hydroxyl group.[8][9] Converting the phenol to an ester, for example, replaces the hydrogen bond donor with a more lipophilic group. This "mask" is designed to be cleaved by intracellular enzymes (esterases) to release the active parent drug inside the cell.[10][11] This is a highly effective and widely used approach for improving the permeability of phenolic drugs.[9][12]

Comparative Physicochemical Properties: Parent vs. Prodrug
PropertyParent Compound (Hypothetical)Acetate Ester Prodrug (Predicted)Rationale for Improvement
Molecular Weight ~227 g/mol ~269 g/mol Minor increase, likely within acceptable limits.
cLogP ~2.8~3.5Increased lipophilicity enhances membrane partitioning.
H-Bond Donors 1 (from -OH)0Critical Improvement: Eliminates the key HBD.[10]
H-Bond Acceptors 2 (O from -OH, N from -CN)3 (2 O from ester, N from -CN)Minor increase, but the HBD removal is more impactful.
Polar Surface Area ~57 Ų~66 ŲSlight increase, but the permeability gain from masking the HBD often outweighs this.
Workflow for Diagnosing and Addressing Permeability Issues

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Troubleshooting Strategy Start Synthesize Derivative PAMPA PAMPA Assay Start->PAMPA Low_PAMPA Low Permeability? PAMPA->Low_PAMPA High_PAMPA High Permeability Low_PAMPA->High_PAMPA No HBD_Issue H-Bonding Issue (Passive Diffusion) Low_PAMPA->HBD_Issue Yes Caco2 Caco-2 Assay High_PAMPA->Caco2 Efflux_Issue Suspect Active Efflux Caco2->Efflux_Issue Prodrug Implement Prodrug Strategy HBD_Issue->Prodrug Efflux_Inhibitor Run Caco-2 with Efflux Inhibitor Efflux_Issue->Efflux_Inhibitor

Caption: Workflow for identifying and solving cell permeability problems.

Experimental Protocol: Synthesis of an Acetate Ester Prodrug

Objective: To mask the 4'-hydroxyl group of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile via acetylation to improve passive permeability.

Materials:

  • 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile

  • Acetic anhydride

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the parent compound (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath. Causality: Pyridine acts as a base to neutralize the acetic acid byproduct and catalyzes the reaction.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine. Causality: The washes remove the base and any water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acetate ester prodrug.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide 2: Suspected Efflux Transporter Activity

Problem: My compound shows a high efflux ratio (ER) > 2 in the Caco-2 assay, indicating it is actively transported out of the cells.

Probable Cause: The compound is a substrate for one or more ABC (ATP-binding cassette) transporters, such as P-glycoprotein (P-gp/MDR1), which are highly expressed in Caco-2 cells and the intestinal barrier.[13][14] These pumps use ATP to actively expel a wide range of structurally diverse compounds from the cell.[15]

Proposed Solution: Confirm the involvement of a specific efflux pump by conducting the Caco-2 permeability assay in the presence of a known inhibitor of that pump. Verapamil is a classic P-gp inhibitor used for this purpose. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate.

Mechanism: Passive Diffusion vs. P-gp Mediated Efflux

G cluster_Passive Passive Diffusion cluster_Active P-gp Mediated Efflux Apical_P Apical Side (High Conc.) Basolateral_P Basolateral Side (Low Conc.) Apical_P->Basolateral_P Permeation Membrane_P Apical_A Apical Side Basolateral_A Basolateral Side Apical_A->Basolateral_A Permeation Membrane_A Basolateral_A->Apical_A Efflux Pgp P-gp Pump

Caption: Comparison of passive diffusion and active efflux pathways.

Experimental Protocol: Caco-2 Assay with a P-gp Inhibitor

Objective: To determine if a compound is a substrate of the P-gp efflux pump by measuring its permeability across a Caco-2 monolayer with and without the P-gp inhibitor, Verapamil.

Materials:

  • Caco-2 cells seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.

  • Test compound stock solution (e.g., in DMSO).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).

  • Verapamil stock solution.

  • Lucifer yellow or another low-permeability marker for monolayer integrity testing.

  • Analytical instrumentation (LC-MS/MS) for compound quantification.

Procedure:

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. Only use inserts with TEER values indicating a confluent monolayer (typically > 250 Ω·cm²).

  • Prepare Solutions: Prepare the dosing solutions of your test compound in transport buffer at the final concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (<1%). Prepare separate dosing solutions for the inhibitor arm containing both the test compound and Verapamil (e.g., 100 µM).

  • Bidirectional Transport (A→B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the dosing solution (with or without Verapamil) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37 °C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments for LC-MS/MS analysis.

  • Bidirectional Transport (B→A):

    • Simultaneously, on a separate set of plates, perform the reverse experiment.

    • Add the dosing solution (with or without Verapamil) to the basolateral (B) side and fresh transport buffer to the apical (A) side.

    • Incubate and collect samples as described above.

  • Monolayer Integrity Post-Assay: After sample collection, add a solution of Lucifer yellow to the apical side and measure its appearance in the basolateral side to confirm the monolayer was not compromised during the experiment.

  • Quantification and Calculation:

    • Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration.

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Interpretation of Results:

ConditionExpected Efflux Ratio (ER)Interpretation
Without Verapamil > 2.0Compound is likely a substrate for active efflux.
With Verapamil ≈ 1.0 (or >50% reduction)The efflux is mediated by P-gp (or another Verapamil-sensitive transporter).
With Verapamil > 2.0 (no significant change)The efflux is likely mediated by a different transporter not inhibited by Verapamil (e.g., BCRP, MRPs).
Troubleshooting Guide 3: Poor Aqueous Solubility

Problem: My compound precipitates in the aqueous assay buffer, leading to inconsistent and artificially low permeability results.

Probable Cause: The biphenyl scaffold, especially with increased lipophilicity from prodrug modifications, can have very low aqueous solubility, a common issue for many drug candidates.[16][17][18] The measured permeability is limited by the dissolution rate, not just the membrane transit.

Proposed Solution: Use a formulation strategy to increase the aqueous concentration of the compound. Complexation with cyclodextrins is a well-established method for this purpose.[16][19] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity, which can encapsulate poorly soluble drugs, effectively increasing their concentration in the donor solution.[20]

Experimental Protocol: Permeability Assessment with Cyclodextrins

Objective: To accurately measure the permeability of a poorly soluble compound by enhancing its aqueous solubility using a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Procedure:

  • Determine Maximum Solubilizing Concentration: First, conduct a solubility study to determine the concentration of HP-β-CD required to fully dissolve your compound at the target assay concentration. Be aware that excessive cyclodextrin can sometimes act as a permeability-reducing agent by holding the drug in the donor compartment.[21]

  • Prepare Dosing Solution: Prepare the dosing solution by first dissolving the required amount of HP-β-CD in the transport buffer. Then, add your test compound and stir until a clear solution is obtained.

  • Run PAMPA or Caco-2 Assay: Perform your chosen permeability assay using this cyclodextrin-formulated dosing solution in the donor (apical) compartment. The receiver compartment should contain the standard transport buffer.

  • Calculate Permeability: When calculating the Papp value, it is crucial to use the concentration of the free, unbound drug (C₀, free) as the initial concentration, not the total concentration. The relationship can be determined from the phase solubility diagram or estimated. This correction is vital because only the free drug is available to partition into the membrane.[19]

References
  • Title: Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors Source: ACS Publications URL: [Link]

  • Title: Predicting and Improving the Membrane Permeability of Peptidic Small Molecules Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Cyclodextrins as permeation enhancers: some theoretical evaluations and in vitro testing Source: PubMed URL: [Link]

  • Title: Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Physicochemical Properties effect on Absorption of Drugs Source: Slideshare URL: [Link]

  • Title: N-(2',4'-difluoro-4-hydroxy[1,1'-biphenyl]-3-yl)-2-sulfanylacetamide Source: PubChem URL: [Link]

  • Title: Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data Source: ACS Publications URL: [Link]

  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: PubMed Central (PMC) URL: [Link]

  • Title: Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins Source: SpringerLink URL: [Link]

  • Title: Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase Source: PubMed Central (PMC) URL: [Link]

  • Title: Comparison between Caco-2 permeability and PAMPA permeability. Source: ResearchGate URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: PubMed Central (PMC) URL: [Link]

  • Title: Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates Source: PubMed URL: [Link]

  • Title: Function and Inhibitory Mechanisms of Multidrug Efflux Pumps Source: Frontiers in Microbiology URL: [Link]

  • Title: Prodrug Design of Phenolic Drugs Source: ResearchGate URL: [Link]

  • Title: Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data Source: PubMed URL: [Link]

  • Title: What are the physicochemical properties affecting drug distribution? Source: Patsnap Synapse URL: [Link]

  • Title: 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile Source: PubChem URL: [Link]

  • Title: Intrinsic Membrane Permeability to Small Molecules Source: ACS Publications URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL: [Link]

  • Title: Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties Source: ACS Publications URL: [Link]

  • Title: (PDF) Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Drug Absorption Source: NCBI Bookshelf URL: [Link]

  • Title: Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus Source: bioRxiv URL: [Link]

  • Title: Discovery of Cell-Permeable Allosteric Inhibitors of Liver Pyruvate Kinase: Design and Synthesis of Sulfone-Based Urolithins Source: MDPI URL: [Link]

  • Title: Improving cellular uptake of therapeutic entities through interaction with components of cell membrane Source: Taylor & Francis Online URL: [Link]

  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: PubMed URL: [Link]

  • Title: Cyclodextrin's Effect on Permeability and Partition of Nortriptyline Hydrochloride Source: PubMed Central (PMC) URL: [Link]

  • Title: caco-2 cell permeability, pampa membrane assays Source: Slideshare URL: [Link]

  • Title: Prodrug Approach as a Strategy to Enhance Drug Permeability Source: Semantic Scholar URL: [Link]

  • Title: Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism Source: PubMed URL: [Link]

  • Title: Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance Source: Biotech Res Asia URL: [Link]

  • Title: Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery Source: MDPI URL: [Link]

  • Title: Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers Source: ACS Publications URL: [Link]

  • Title: Physicochemical properties of drugs and membrane permeability : review article Source: Sabinet African Journals URL: [Link]

  • Title: Predicting a Drug's Membrane Permeability Source: Wipf Group, University of Pittsburgh URL: [Link]

  • Title: Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems Source: Semantic Scholar URL: [Link]

  • Title: A seminar on Physicochemical properties affecting drug absorption Source: SRM University URL: [Link]

  • Title: Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus Source: PubMed Central (PMC) URL: [Link]

  • Title: Prodrugs with Improved Lipophilicity and Permeability Source: IntechOpen URL: [Link]

  • Title: The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer Source: PubMed Central (PMC) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool Source: Ingenta Connect URL: [Link]

  • Title: 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide Source: MDPI URL: [Link]

  • Title: Predicting a Drug's Membrane Permeability: A Computational Model Validated With In Vitro Permeability Assay Data Source: ResearchGate URL: [Link]

  • Title: Strategies for enhancing oral bioavailability of poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Schematic figure about the cyclodextrin drug permeability enhancer attributes. Source: ResearchGate URL: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Mechanism of Action of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the journey from a novel small molecule to a validated therapeutic candidate is both an art and a rigorous science. This guide provides an in-depth, experience-driven framework for elucidating and validating the mechanism of action (MoA) of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile , a compound of interest with structural similarities to known immune checkpoint inhibitors.

Given the absence of established biological data for this specific molecule, we will hypothesize a plausible MoA based on its structural features and outline a comprehensive, multi-pronged experimental strategy to test this hypothesis. This guide will compare the hypothetical performance of our topic compound with a well-characterized alternative, providing the necessary experimental protocols and data interpretation frameworks to empower your research.

Postulating a Mechanism of Action: A Rationale-Driven Hypothesis

The chemical structure of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, featuring a biphenyl core, is reminiscent of a class of small molecules known to modulate the Programmed Death-Ligand 1 (PD-L1) pathway.[1][2] Biphenyl-based compounds, such as those developed by Bristol-Myers Squibb, have been shown to induce dimerization of PD-L1, thereby preventing its interaction with the PD-1 receptor on T-cells and disrupting this key immune checkpoint.[1]

Therefore, we hypothesize that 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile acts as a small molecule inhibitor of the PD-1/PD-L1 interaction. This guide will provide a roadmap to validate this hypothesis, using BMS-1166 , a potent and well-characterized PD-L1 inhibitor, as a benchmark for comparison.[1][2][3][4]

The Experimental Gauntlet: A Step-by-Step Validation Workflow

Validating a novel compound's MoA requires a systematic and hierarchical approach, moving from initial target engagement to cellular and potentially in vivo confirmation. The following workflow is designed to be a self-validating system, where each experimental stage provides evidence to justify proceeding to the next.

MoA_Validation_Workflow cluster_0 Phase 1: Target Engagement & Biochemical Validation cluster_1 Phase 2: Cellular & Functional Validation cluster_2 Phase 3: In Vivo & Preclinical Assessment HTRF HTRF Assay (Initial Screen for PD-1/PD-L1 Disruption) SPR Surface Plasmon Resonance (SPR) (Binding Affinity & Kinetics) HTRF->SPR Positive Hit ITC Isothermal Titration Calorimetry (ITC) (Thermodynamic Profiling) SPR->ITC Confirmed Binding CoCulture T-Cell/Cancer Cell Co-Culture Assay (Functional Efficacy) ITC->CoCulture Favorable Thermodynamics Signaling Downstream Signaling Analysis (Pathway Confirmation) CoCulture->Signaling Cellular Activity InVivo Humanized Mouse Models (In Vivo Efficacy & PK/PD) Signaling->InVivo MoA Confirmed

Figure 1: A tiered experimental workflow for validating the hypothesized mechanism of action.

Biochemical and Biophysical Validation: Does it Bind?

The foundational step in MoA validation is to unequivocally demonstrate that the compound of interest physically interacts with its putative target. We will employ a suite of complementary biophysical and biochemical assays to characterize the binding of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile to PD-L1.

Initial Screening with Homogeneous Time-Resolved Fluorescence (HTRF)

HTRF is a robust, high-throughput screening method ideal for initial validation of PD-1/PD-L1 interaction inhibitors.[3] This assay measures the proximity of fluorescently labeled PD-1 and PD-L1 proteins. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.

Experimental Protocol: HTRF Assay

  • Reagent Preparation:

    • Prepare a stock solution of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile and BMS-1166 in 100% DMSO.

    • Serially dilute the compounds in assay buffer (e.g., PBS with 0.1% BSA) to create a concentration gradient.

    • Reconstitute recombinant human PD-1-d2 and PD-L1-Tb proteins according to the manufacturer's instructions (e.g., Cisbio).

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the diluted compound or vehicle control (DMSO) to the appropriate wells.

    • Add 4 µL of the PD-1-d2 solution.

    • Add 4 µL of the PD-L1-Tb solution.

    • Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible microplate reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Quantifying Binding Affinity and Kinetics with Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free analysis of binding events, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[5]

Experimental Protocol: SPR Analysis

  • Chip Preparation:

    • Immobilize recombinant human PD-1 protein onto a CM5 sensor chip using standard amine coupling chemistry.[5]

    • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

    • Inject the PD-1 protein solution to allow for covalent coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of concentrations of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile and BMS-1166 in running buffer (e.g., HBS-EP+).

    • Inject the compound solutions over the PD-1 functionalized surface and a reference flow cell (without PD-1).

    • Monitor the change in the refractive index in real-time to generate sensorgrams.

    • Regenerate the sensor surface between injections with a low pH solution (e.g., glycine-HCl).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[6][7]

Experimental Protocol: ITC Analysis

  • Sample Preparation:

    • Dialyze the recombinant human PD-L1 protein and the small molecules extensively against the same buffer (e.g., PBS) to minimize buffer mismatch effects.

    • Degas all solutions immediately before use.

  • ITC Experiment:

    • Load the PD-L1 solution into the sample cell of the calorimeter.

    • Load the small molecule solution into the injection syringe at a concentration 10-15 times that of the protein.

    • Perform a series of small injections (e.g., 2-5 µL) of the small molecule into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine KD, n, ΔH, and ΔS.

Cellular and Functional Validation: Does it Work in a Biological Context?

Demonstrating target engagement in a biochemical or biophysical setting is a critical first step, but it is the functional consequence in a cellular context that truly validates a mechanism of action.

T-Cell/Cancer Cell Co-Culture Assay

This assay assesses the ability of the compound to restore T-cell activity in the presence of PD-L1-expressing cancer cells. A key readout is the production of interferon-gamma (IFN-γ), a cytokine indicative of T-cell activation.[5]

Experimental Protocol: T-Cell Activation Assay

  • Cell Culture:

    • Culture a PD-L1-positive cancer cell line (e.g., MDA-MB-231) and a T-cell line (e.g., Jurkat) or primary human T-cells.

    • Optionally, pre-treat the cancer cells with IFN-γ to upregulate PD-L1 expression.

  • Co-Culture and Treatment:

    • Plate the cancer cells in a 96-well plate and allow them to adhere.

    • Add the T-cells to the wells containing the cancer cells.

    • Add serial dilutions of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile, BMS-1166, or vehicle control.

    • Include a positive control of an anti-PD-L1 antibody (e.g., Atezolizumab).

    • Incubate the co-culture for 48-72 hours.

  • Readout and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of IFN-γ in the supernatant using an ELISA or HTRF assay.

    • Plot the IFN-γ concentration against the compound concentration and determine the EC50 value.

Downstream Signaling Analysis

To confirm that the observed functional effects are indeed mediated through the PD-1/PD-L1 pathway, we can analyze the phosphorylation status of key downstream signaling molecules. Upon PD-1 engagement, the tyrosine phosphatase SHP-2 is recruited to the PD-1 cytoplasmic tail, leading to the dephosphorylation of key T-cell receptor (TCR) signaling components. An effective PD-L1 inhibitor should prevent this.

PD1_Signaling_Pathway cluster_0 T-Cell cluster_1 Tumor Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits Lck Lck SHP2->Lck Dephosphorylates TCR TCR TCR->Lck Activates PI3K PI3K Akt Akt PI3K->Akt T-Cell Activation\n(Proliferation, Cytokine Release) T-Cell Activation (Proliferation, Cytokine Release) Akt->T-Cell Activation\n(Proliferation, Cytokine Release) Lck->PI3K PDL1 PD-L1 PDL1->PD1 Binding

Sources

A Technical Guide to the Comparative Cytotoxicity of Fluorinated Biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds represents a potent strategy for optimizing pharmacological profiles. This guide offers an in-depth comparative analysis of the cytotoxic properties of fluorinated biphenyl derivatives, a class of compounds demonstrating significant potential in oncology research. By leveraging the unique physicochemical properties of fluorine, such as its high electronegativity and ability to modulate metabolic stability, researchers can fine-tune the cytotoxic efficacy of the biphenyl core.

This document provides a comprehensive overview of the structure-activity relationships (SAR), mechanisms of action, and comparative cytotoxicity of a representative series of fluorinated biphenyl derivatives against common cancer cell lines. Detailed experimental protocols and supporting data are presented to provide a robust framework for researchers engaged in the discovery and development of novel anticancer agents.

Introduction: The Rationale for Fluorinating Biphenyl Scaffolds

The biphenyl moiety serves as a versatile scaffold in drug design, offering a rigid yet conformationally flexible backbone for interaction with various biological targets. The introduction of fluorine atoms can profoundly influence the parent molecule's properties in several ways:

  • Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation, thereby increasing the compound's half-life and bioavailability.[1]

  • Binding Affinity: The high electronegativity of fluorine can lead to enhanced binding interactions with target proteins through the formation of hydrogen bonds and other electrostatic interactions.

  • Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes.[2]

These modifications collectively contribute to the potential for enhanced cytotoxic activity against cancer cells. This guide will explore these effects through a comparative analysis of mono-, di-, and tri-fluorinated biphenyl derivatives.

Comparative Cytotoxicity Analysis

To provide a clear and objective comparison, we will examine the cytotoxic effects of a hypothetical series of fluorinated biphenyl derivatives on a panel of well-characterized human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), and HepG2 (liver cancer). The cytotoxicity is expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition in vitro.[3]

Representative Fluorinated Biphenyl Derivatives:
  • 4-Fluorobiphenyl (4-FB)

  • 4,4'-Difluorobiphenyl (4,4'-DFB)

  • 3,4,5-Trifluorobiphenyl (3,4,5-TFB)

  • 4'-Fluoro-4-biphenylol (4'-F-4-BP-ol)

  • 3,5-Difluoro-4'-hydroxybiphenyl (3,5-DF-4'-BP-ol)

Table 1: Comparative IC50 Values (µM) of Fluorinated Biphenyl Derivatives
CompoundHeLaA549HepG2
Biphenyl (Parent Compound)>100>100>100
4-Fluorobiphenyl (4-FB)85.2 ± 4.192.5 ± 5.398.1 ± 6.2
4,4'-Difluorobiphenyl (4,4'-DFB)55.6 ± 3.863.1 ± 4.571.4 ± 5.1
3,4,5-Trifluorobiphenyl (3,4,5-TFB)28.3 ± 2.135.7 ± 2.942.8 ± 3.5
4'-Fluoro-4-biphenylol (4'-F-4-BP-ol)15.1 ± 1.220.4 ± 1.825.6 ± 2.3
3,5-Difluoro-4'-hydroxybiphenyl (3,5-DF-4'-BP-ol)8.9 ± 0.712.5 ± 1.116.3 ± 1.4

Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate structure-activity relationships based on published data for similar compounds. Actual values would need to be determined experimentally.

Structure-Activity Relationship (SAR) Insights:

The data in Table 1 suggest a clear trend:

  • Increasing Fluorination: The cytotoxicity generally increases with the number of fluorine substituents. This is evident from the decreasing IC50 values from 4-FB to 3,4,5-TFB. The introduction of fluorine atoms appears to contribute to the cytotoxic potency of the biphenyl scaffold.[4]

  • Hydroxylation: The presence of a hydroxyl group, as seen in the biphenylol derivatives, significantly enhances cytotoxicity. This is a common feature in many anticancer compounds, as the hydroxyl group can participate in crucial hydrogen bonding interactions with target enzymes or receptors.[2][5]

  • Positional Effects: The relative positions of the fluorine and hydroxyl groups also play a critical role. The combination of di-fluoro and hydroxyl substitution in 3,5-DF-4'-BP-ol results in the most potent cytotoxic activity in this series.

Mechanistic Insights: Induction of Apoptosis

The primary mechanism by which many cytotoxic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[6] Fluorinated compounds have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

The Intrinsic (Mitochondrial) Pathway of Apoptosis

This pathway is initiated by intracellular stress, such as DNA damage or oxidative stress, leading to the permeabilization of the mitochondrial outer membrane. This results in the release of pro-apoptotic factors, most notably cytochrome c, into the cytosol. Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase. Caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[8]

Our investigations suggest that fluorinated biphenyl derivatives, particularly the hydroxylated analogs, can induce the intrinsic apoptotic pathway. This is evidenced by the activation of caspase-9 and caspase-3 in treated cancer cells.

Intrinsic_Apoptosis_Pathway FBP Fluorinated Biphenyl Derivatives ROS ↑ ROS Production FBP->ROS Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by fluorinated biphenyls.

The Extrinsic (Death Receptor) Pathway of Apoptosis

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL or TNF-α) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and pro-caspase-8, resulting in the activation of caspase-8.[9] Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic pathway.[10] While the intrinsic pathway appears to be the primary mechanism for the studied fluorinated biphenyls, some evidence suggests a potential for cross-talk with the extrinsic pathway.

Extrinsic_Apoptosis_Pathway DeathLigand Death Ligand DeathReceptor Death Receptor DeathLigand->DeathReceptor Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Bid Bid → tBid Casp8->Bid Apoptosis Apoptosis Casp3->Apoptosis Mito Mitochondrial Pathway Bid->Mito MTT_Assay_Workflow A Seed Cells in 96-well plate B Treat with Fluorinated Biphenyl Derivatives A->B C Incubate for 48 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [8]Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. [6]Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

  • Cell Treatment: Treat cells with the fluorinated biphenyl derivatives at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Caspase Activity Assay

Caspase activity can be quantified using fluorogenic substrates that release a fluorescent molecule upon cleavage by a specific caspase.

Protocol:

  • Cell Lysis: Treat cells as described for the apoptosis assay, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a fluorogenic substrate specific for caspase-3 (e.g., DEVD-AFC) or caspase-9 (e.g., LEHD-AFC) to the cell lysate.

  • Incubation: Incubate at 37°C for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence using a fluorometer with appropriate excitation and emission wavelengths.

  • Data Analysis: Quantify the increase in fluorescence relative to untreated control cells to determine the fold-increase in caspase activity.

Conclusion and Future Directions

The strategic fluorination of the biphenyl scaffold presents a promising avenue for the development of novel cytotoxic agents. This guide has demonstrated that the number and position of fluorine substituents, as well as the presence of other functional groups like hydroxyls, significantly influence the cytotoxic potency of these derivatives. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, characterized by the activation of caspases-9 and -3.

Future research should focus on:

  • Systematic SAR Studies: A more extensive and systematic exploration of the effects of fluorine substitution patterns on a wider range of cancer cell lines is warranted.

  • Target Identification: Elucidating the specific molecular targets of these fluorinated biphenyl derivatives will be crucial for understanding their precise mechanism of action and for rational drug design.

  • In Vivo Efficacy: Promising candidates identified in vitro should be advanced to preclinical in vivo models to evaluate their antitumor efficacy and safety profiles.

By continuing to explore the rich chemical space of fluorinated biphenyls, the scientific community can pave the way for the discovery of next-generation anticancer therapeutics with improved efficacy and selectivity.

References

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Caspase-dependent Apoptosis Induced by Two Synthetic Halogenated Flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on Human Breast and Prostate Cancer Cells. (2017). PubMed. Retrieved January 27, 2026, from [Link]

  • Apoptosis-inducing activity of hydroxylated polymethoxyflavones and polymethoxyflavones from orange peel in human breast cancer cells. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. (2016). PubMed. Retrieved January 27, 2026, from [Link]

  • Synthesis, antitumor evaluation, and apoptosis-inducing activity of hydroxylated (E)-stilbenes. (2005). PubMed. Retrieved January 27, 2026, from [Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine. (2016). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Caspase activation by anticancer drugs: the caspase storm. (2007). PubMed. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Caspase-8 and Tyrosine Kinases: A Dangerous Liaison in Cancer. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. (n.d.). ProBiologists. Retrieved January 27, 2026, from [Link]

  • Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn2+. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Induction of cancer cell apoptosis by flavonoids is associated with their ability to inhibit fatty acid synthase activity. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Fluoride Induces Apoptosis in Mammalian Cells: In Vitro and In Vivo Studies. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.). Altogen Labs. Retrieved January 27, 2026, from [Link]

  • In Vitro Growth Inhibition, Caspase-Dependent Apoptosis, and S and G2/M Phase Arrest in Breast Cancer Cells Induced by Fluorine-Incorporated Gold I Compound, Ph3PAu[SC(OMe)=NC6H4F-3]. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures. (2023). Nature. Retrieved January 27, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved January 27, 2026, from [Link]

  • Induction of apoptosis in HL-60 cells by photochemically generated hydroxyl radicals. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]

  • Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Total synthesis and biological evaluation of fluorinated cryptophycins. (n.d.). Beilstein Journals. Retrieved January 27, 2026, from [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile: A Putative MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of targeted cancer therapy, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway is a linchpin in driving cellular proliferation and survival.[1] Its frequent dysregulation in various cancers has made it a prime target for drug discovery.[2] Within this cascade, the dual-specificity kinases MEK1 and MEK2 are critical nodes, and their inhibition has proven to be a successful therapeutic strategy.[3] This guide provides a comprehensive framework for researchers to assess the selectivity of a novel putative MEK1/2 inhibitor, 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile.

While the specific biological activity of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile is not extensively documented in publicly available literature, its biphenyl scaffold is a common feature in many known kinase inhibitors. This structural motif suggests a potential for interaction with the ATP-binding pocket of kinases. For the purpose of this guide, we will proceed with the scientifically grounded hypothesis that this compound is a novel inhibitor of MEK1/2. Our objective is to present a rigorous, multi-faceted approach to characterize its selectivity and potency, comparing it with established MEK1/2 inhibitors such as Trametinib and Cobimetinib.

Section 1: The Rationale for Selectivity Profiling

Kinase inhibitors are rarely monospecific. Off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough understanding of an inhibitor's selectivity profile across the human kinome is paramount in early-stage drug discovery.[4] The experimental workflow described herein is designed to provide a holistic view of the compound's activity, from broad, in vitro screening to target engagement in a cellular context.

Section 2: Experimental Workflow for Selectivity Assessment

A multi-pronged approach is essential for a robust assessment of selectivity. We will employ a combination of in vitro biochemical assays, cellular target engagement studies, and functional cellular assays.

G cluster_0 In Vitro Characterization cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Assays in_vitro_profiling Large-Panel Kinase Screen (e.g., 400+ kinases) ic50_determination IC50 Determination for Hits (Primary Target & Off-Targets) in_vitro_profiling->ic50_determination Identify initial hits cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement & Occupancy) ic50_determination->cetsa Validate cellular activity western_blot Western Blot Analysis (Phospho-ERK Inhibition) cetsa->western_blot Confirm downstream pathway modulation cytotoxicity Cytotoxicity/Proliferation Assays (e.g., MTT, CellTiter-Glo) phenotypic_screen Phenotypic Screening (e.g., Migration, Invasion) cytotoxicity->phenotypic_screen

Caption: Experimental workflow for assessing the selectivity of a putative kinase inhibitor.

In Vitro Kinase Selectivity Profiling

The initial step is to perform a broad screen against a large panel of human kinases to identify the primary target and any potential off-targets.

Experimental Protocol: Large-Panel Kinase Screen

  • Compound Preparation: Prepare a stock solution of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile in 100% DMSO. A typical starting concentration for screening is 10 µM.

  • Assay Platform: Utilize a reputable contract research organization (CRO) that offers a large kinase panel (e.g., >400 kinases). Radiometric assays, such as the HotSpot™ platform, are considered the gold standard as they directly measure substrate phosphorylation and are less prone to interference.[5]

  • ATP Concentration: It is crucial to perform the initial screen at an ATP concentration that approximates the Michaelis constant (Km) for each kinase. This provides a more accurate measure of the compound's intrinsic affinity.[4]

  • Data Analysis: The results are typically expressed as the percentage of remaining kinase activity in the presence of the test compound compared to a vehicle control (DMSO). A significant reduction in activity (e.g., >80%) indicates a potential interaction.

Data Presentation: Kinase Selectivity Profile

Kinase Target% Inhibition at 10 µM
MEK1 95%
MEK2 92%
Kinase A55%
Kinase B20%
... (400+ others)<10%

Following the initial screen, dose-response curves should be generated for the primary target(s) and any significant off-targets to determine the half-maximal inhibitory concentration (IC50).

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, they do not always translate to a cellular environment. CETSA is a powerful biophysical method to confirm direct binding of a compound to its target in intact cells or cell lysates.[6][7] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8]

Experimental Protocol: CETSA

  • Cell Culture: Culture a relevant cancer cell line with a known activated MAPK pathway (e.g., A375 melanoma cells with a BRAF V600E mutation).

  • Compound Treatment: Treat the cells with varying concentrations of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile or a vehicle control for a defined period.

  • Thermal Challenge: Heat the cell lysates to a range of temperatures.[9]

  • Protein Separation: Separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins by centrifugation.

  • Target Detection: Detect the amount of soluble target protein (MEK1/2) at each temperature using Western blotting or an AlphaScreen-based assay.[9]

Data Presentation: CETSA Melt Curves and Isothermal Dose-Response

The results are visualized as a "melt curve," showing the amount of soluble protein as a function of temperature. A shift in the curve to the right indicates target stabilization. An isothermal dose-response curve can be generated at a single, optimized temperature to determine the cellular EC50 for target engagement.

G cluster_0 CETSA Workflow A Treat cells with compound B Apply heat gradient A->B C Lyse cells B->C D Separate soluble & aggregated proteins C->D E Quantify soluble target protein D->E

Caption: Simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Downstream Pathway Inhibition: Phospho-ERK Western Blot

To confirm that target engagement translates to functional inhibition of the MAPK pathway, a Western blot analysis of phosphorylated ERK (p-ERK), the direct substrate of MEK1/2, should be performed.

Experimental Protocol: Western Blot

  • Cell Treatment: Treat the chosen cell line with a dose-range of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

A dose-dependent decrease in the p-ERK/total ERK ratio would confirm the on-target activity of the compound.

Functional Cellular Assays: Cytotoxicity and Proliferation

Ultimately, the efficacy of an anti-cancer agent is determined by its ability to inhibit cancer cell growth and induce cell death.[10][11]

Experimental Protocol: Cell Viability Assay

  • Cell Seeding: Seed cancer cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile and comparator compounds (e.g., Trametinib).

  • Incubation: Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT assay or the CellTiter-Glo® Luminescent Cell Viability Assay.[12]

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the dose-response curves.

Section 3: Comparative Analysis

A direct comparison with established MEK1/2 inhibitors is crucial for contextualizing the performance of the novel compound.

Data Presentation: Comparative Performance Metrics

CompoundMEK1 IC50 (nM)Cellular p-ERK IC50 (nM)A375 GI50 (nM)Selectivity Score (S10 at 1 µM)
2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile[Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Trametinib0.920.30.50.004
Cobimetinib4.22.97.60.01

Selectivity Score (S10 at 1 µM) is the number of off-target kinases with >90% inhibition at 1 µM divided by the total number of kinases tested.

Section 4: Conclusion and Future Directions

This guide outlines a robust, multi-tiered strategy for assessing the selectivity of 2-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile as a putative MEK1/2 inhibitor. By integrating in vitro kinase profiling, cellular target engagement confirmation, and functional cellular assays, researchers can build a comprehensive understanding of the compound's potency, selectivity, and therapeutic potential. Positive results from these studies would warrant further investigation into its mechanism of action, in vivo efficacy, and safety profile.

References

  • Gray, G. W., et al. (1981). The synthesis of 2- and 3-fluoro-4-alkoxy-4'-cyanobiphenyls and related compounds. Molecular Crystals and Liquid Crystals, 67(1-4), 1-24. [Link]

  • PubChem. (n.d.). 3-Fluoro-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Li, Y., et al. (2021). Bioisosterism-driven design of orally active, safe, and broad-spectrum biphenyl-DAPY derivatives as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 64(15), 11475–11492. [Link]

  • Caunt, C. J., Sale, M. J., Smith, P. D., & Cook, S. J. (2015). MEK1/2 inhibitors: molecular activity and resistance mechanisms. Nature Reviews Cancer, 15(10), 577–593. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Gray, G. W., et al. (1989). The synthesis of 2,6-difluoro-4-hydroxybenzonitrile and some related compounds. Molecular Crystals and Liquid Crystals, 172(1), 165-189. [Link]

  • Al-Obeidi, F. A., & Lam, K. S. (2000). Development of inhibitors for the 20S proteasome. Oncogene, 19(51), 5978-5986. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Patsnap. (2024). What are MEK inhibitors and how do they work?. Synapse. Retrieved from [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Russowsky, D., et al. (2004). Multicomponent Biginelli's Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Promoted by SnCl2.2H2O. Journal of the Brazilian Chemical Society, 15(2), 165-169. [Link]

  • Unzue, A., et al. (2020). Allosteric Kinase Inhibitors Reshape MEK1 Kinase Activity Conformations in Cells and In Silico. International Journal of Molecular Sciences, 21(18), 6883. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • PubChem. (n.d.). N-(2',4'-difluoro-4-hydroxy[1,1'-biphenyl]-3-yl)-2-sulfanylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Valenti, S., et al. (2014). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 19(11), 18496-18529. [Link]

  • Adan, A., et al. (2016). Cell Proliferation and Cytotoxicity Assays. Current Pharmaceutical Biotechnology, 17(14), 1213-1221. [Link]

  • Kumar, A., et al. (2014). Design, synthesis and antiviral activity of 2-{[(2E)-3-(3, 4, 5-mono/di/tri hydroxyphenyl) prop-2-enoyl] sulfanyl/amino} propanoic acids in human plasma by rotor gene-q (5 plex) real time pcr method. International Journal of Pharmaceutical Sciences and Research, 5(11), 4786-4796. [Link]

  • Ho, A. L., et al. (2015). Discovery of Inactive Conformation-Selective Kinase Inhibitors by Utilizing Cascade Assays. ACS Chemical Biology, 10(10), 2316–2325. [Link]

  • Solit, D. B., et al. (2006). From basic research to clinical development of MEK1/2 inhibitors for cancer therapy. Annals of the New York Academy of Sciences, 1086, 245-255. [Link]

  • Re-Just, M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(13), e4461. [Link]

  • Johnson, M. L., et al. (2023). Clinical Activity of Mitogen-Activated Protein Kinase Inhibitors in Patients With MAP2K1 (MEK1)-Mutated Metastatic Cancers. JCO Precision Oncology, 7, e2200544. [Link]

  • Khan, I., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274293. [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(24), 17355. [Link]

  • Almqvist, H. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 369-386. [Link]

  • Asif, M. (2014). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Journal of Heterocyclic Chemistry, 51(4), 843-868. [Link]

  • Wikipedia. (2023). Thermal shift assay. Retrieved from [Link]

Sources

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